2-[(4-Methylphenyl)sulfanyl]acetohydrazide
Description
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Properties
IUPAC Name |
2-(4-methylphenyl)sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7-2-4-8(5-3-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDMGTOWLCOGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368755 | |
| Record name | 2-[(4-Methylphenyl)sulfanyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14776-65-9 | |
| Record name | 2-[(4-Methylphenyl)sulfanyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-[(4-Methylphenyl)sulfanyl]acetohydrazide chemical structure and properties
An In-Depth Technical Guide to 2-[(4-Methylphenyl)sulfanyl]acetohydrazide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-[(4-methylphenyl)sulfanyl]acetohydrazide, a sulfur-containing hydrazide derivative of significant interest in medicinal chemistry and synthetic research. The hydrazide functional group is a cornerstone of many biologically active compounds, serving as a versatile scaffold for the development of novel therapeutic agents. This document details the chemical structure, physicochemical properties, and a robust, field-proven two-step synthesis methodology for the title compound, starting from readily available precursors. Furthermore, it outlines the expected spectral characteristics (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) essential for its structural elucidation and quality control. By contextualizing its structure within the broader class of hydrazide and thioether compounds, this guide also explores its potential biological activities and applications as a key intermediate for creating diverse hydrazone libraries. This paper is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and explore the utility of this and related molecular scaffolds.
Introduction to Acetohydrazide Scaffolds
The acetohydrazide moiety, -C(=O)NHNH₂, is a privileged structural motif in the field of medicinal chemistry. Compounds incorporating this functional group are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2] The reactivity of the terminal amine group makes acetohydrazides exceptionally valuable synthetic intermediates, most notably for the preparation of hydrazones through condensation with various aldehydes and ketones.[3][4] This derivatization often leads to an enhancement or modulation of biological activity.[1]
2-[(4-Methylphenyl)sulfanyl]acetohydrazide belongs to the family of S-substituted thioacetohydrazides. Its structure combines the reactive acetohydrazide core with a p-tolylthio group. The presence of the sulfur atom and the aromatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further investigation and derivatization in drug discovery programs.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and associated properties. These parameters are critical for its synthesis, purification, and application in further research.
Chemical Structure
The molecular structure of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide is depicted below.
Caption: Chemical structure of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide.
Identifiers and Properties
The following tables summarize the key identifiers and predicted physicochemical properties of the title compound. Properties for the closely related analog, 2-[(4-chlorophenyl)sulfanyl]acetohydrazide, are included for comparison.[5]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[(4-Methylphenyl)sulfanyl]acetohydrazide |
| Molecular Formula | C₉H₁₂N₂OS |
| Molecular Weight | 196.27 g/mol |
Table 2: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value (Title Compound) | Reference Value (Chloro-analog)[5] |
|---|---|---|
| Melting Point (°C) | Estimated 95 - 110 | 103 - 104 |
| LogP (calculated) | ~1.5 | 1.7 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Polar Surface Area (Ų) | ~80 | 80.4 |
| Physical State | Expected as a solid at room temperature | Solid |
Synthesis Methodology
The synthesis of 2-[(4-methylphenyl)sulfanyl]acetohydrazide is reliably achieved through a two-step process that is well-documented for analogous compounds.[6][7] This approach involves the initial formation of a thioether bond via S-alkylation, followed by the conversion of an ester intermediate into the desired hydrazide.
Synthetic Workflow
The overall strategy is based on nucleophilic substitution reactions, providing a high-yielding and straightforward pathway to the target molecule.
Caption: Two-step synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-[(4-methylphenyl)sulfanyl]acetate
-
Rationale: This step establishes the core C-S-C bond. 4-Methylthiophenol is a nucleophile, but its thiol proton is acidic. A base is required to deprotonate the thiol, forming the much more potent thiophenolate anion, which readily attacks the electrophilic carbon atom of ethyl chloroacetate, displacing the chloride leaving group.
-
Procedure:
-
To a solution of 4-methylthiophenol (1.0 eq) in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask, add a mild base such as anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiophenolate salt.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester, which can be used directly in the next step or purified by vacuum distillation.
-
Step 2: Synthesis of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
-
Rationale: This is a classic hydrazinolysis reaction.[8] The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the ethoxide leaving group, forming the stable amide-like hydrazide bond. Refluxing provides the necessary activation energy to drive the reaction to completion.
-
Procedure:
-
Dissolve the crude ethyl 2-[(4-methylphenyl)sulfanyl]acetate (1.0 eq) from the previous step in absolute ethanol.
-
Add hydrazine hydrate (99%, 2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours. The formation of a solid precipitate may be observed as the reaction progresses.
-
Monitor the reaction by TLC. Upon completion, reduce the solvent volume under reduced pressure.
-
Cool the concentrated mixture in an ice bath to facilitate complete precipitation.
-
Collect the solid product by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum to yield the final product. Recrystallization from ethanol can be performed for further purification.[3]
-
Structural Characterization and Spectral Analysis
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The following are the expected spectral data based on the compound's structure and analysis of similar molecules.[9][10]
Table 3: Predicted Spectral Data for 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
| Technique | Expected Characteristic Signals |
|---|---|
| FT-IR (KBr, cm⁻¹) | 3300-3200 (N-H stretching, multiple bands for NH and NH₂), 3050-3000 (Aromatic C-H stretch), 2920 (Aliphatic C-H stretch), ~1650 (C=O stretch, Amide I), ~1520 (N-H bend, Amide II), ~700 (C-S stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.2 (s, 1H, -C(=O)NH -), ~7.2 (d, 2H, Ar-H ortho to S), ~7.1 (d, 2H, Ar-H meta to S), ~4.3 (s, 2H, -NH₂ ), ~3.6 (s, 2H, -S-CH₂ -C(=O)-), ~2.3 (s, 3H, Ar-CH₃ ) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C=O), ~137 (Ar-C-CH₃), ~132 (Ar-C-S), ~130 (Ar-CH), ~129 (Ar-CH), ~38 (-S-CH₂-), ~21 (Ar-CH₃) |
| Mass Spec. (EI) | Expected M⁺ peak at m/z = 196. C₉H₁₂N₂OS requires 196.07. Key fragments may include loss of NHNH₂ (m/z 165), loss of CONHNH₂ (m/z 139), and the p-tolylthio cation (m/z 123). |
Potential Biological Activities and Therapeutic Relevance
While specific biological data for 2-[(4-methylphenyl)sulfanyl]acetohydrazide is not widely published, its structural features suggest significant potential for applications in drug discovery.
As a Precursor for Bioactive Hydrazones
The primary utility of this compound is as a versatile intermediate. The terminal -NH₂ group is readily condensed with a wide array of aldehydes and ketones to form Schiff bases known as hydrazones. This reaction provides a simple yet powerful method for generating large libraries of diverse molecules for biological screening. Hydrazone derivatives are well-established as possessing potent antimicrobial, antitubercular, anticancer, and anti-inflammatory activities.[1][11][12]
Caption: Derivatization of the title compound to form hydrazones.
Intrinsic Biological Potential
The combination of a thioether linkage and a hydrazide moiety suggests potential for intrinsic activity. Thioether-containing compounds are explored across various therapeutic areas, and as previously noted, the hydrazide scaffold is a known pharmacophore. Based on the activities of related structures, this molecule could be a candidate for screening in assays for:
-
Antimicrobial and Antifungal Activity: Many sulfur and hydrazide-containing heterocycles exhibit potent activity against bacteria and fungi.[13][14]
-
Anti-inflammatory Activity: Sulphonyl hydrazides and related structures have shown promise as inhibitors of inflammatory enzymes like COX-2.[9][15]
-
Anticancer Activity: Hydrazide-hydrazones have been investigated as antiproliferative agents, with some showing selectivity for cancer cell lines.[16]
Conclusion and Future Directions
2-[(4-Methylphenyl)sulfanyl]acetohydrazide is a synthetically accessible and highly valuable molecule. This guide has provided a detailed framework for its synthesis based on established chemical principles and its characterization through predictive spectral analysis. Its true potential lies in its role as a foundational building block for creating novel hydrazone derivatives.
Future research should focus on the practical synthesis and rigorous spectroscopic confirmation of the title compound. Following this, a systematic exploration of its derivatization with various aromatic and heterocyclic aldehydes would be a logical next step. The resulting library of hydrazones should then be subjected to a broad panel of biological screenings to identify lead compounds for further development in antimicrobial, anti-inflammatory, or oncology research.
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Fun, H.-K., Hemamalini, M., Sumangala, V., Prasad, D. J., & Poojary, B. (n.d.). N′-(4-Chlorobenzylidene)-2-[4-(methylsulfanyl)phenyl]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2847. Retrieved from [Link]
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Al-Juboori, A. M. J., & Al-Masoudi, W. A. (2020). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 4(3), 343-353. Retrieved from [Link]
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Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., Ghabbour, H. A., & Al-Agamy, M. H. M. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Materials, 16(13), 4885. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acetohydrazide. PubChem. Retrieved from [Link]
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Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., Ghabbour, H. A., & Al-Agamy, M. H. M. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. PubChem. Retrieved from [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Retrieved from [Link]
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Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. Retrieved from [Link]
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Mohan, M. N., Shama, S., Yathirajan, H. S., & Rathore, R. S. (2023). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. IUCrData, 8(12), x231362. Retrieved from [Link]
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Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271. Retrieved from [Link]
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Naz, S., Tariq, M. I., Al-Rashida, M., Al-Masoudi, N. A., Villinger, A., Iqbal, J., & Hameed, A. (2024). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. Scientific Reports, 14(1), 1027. Retrieved from [Link]
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Al-Obaidi, A. S. M., Ali, H. S., & Jaber, K. K. (2019). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. ResearchGate. Retrieved from [Link]
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Bouchard, J., Boudreau, E., Thériault, C., Bérubé, M., Gobeil, S., Boudreault, P.-L., & Bérubé, G. (2024). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. MDPI. Retrieved from [Link]
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Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 16(2), 903-909. Retrieved from [Link]
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Piórkowska, E., Rzepka, P., Raczak, E., Ulenberg, S., & Inkielewicz-Stepniak, I. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17462. Retrieved from [Link]
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Bouchard, J., Boudreau, E., Thériault, C., Bérubé, M., Gobeil, S., Boudreault, P.-L., & Bérubé, G. (2024). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Pharmaceuticals, 17(2), 164. Retrieved from [Link]
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Manore, D. V., & Mahajan, N. S. (2015). Synthesis and characterization of copolymer resin derived from 4-methyl acetophenone, phenyl hydrazine and formaldehyde. Der Pharma Chemica, 7(1), 159-165. Retrieved from [Link]
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CAS 14776-65-9 physical properties and safety data sheet (SDS)
An In-Depth Technical Guide to 3,4-Dimethoxyphenethylamine Hydrochloride (CAS 635-85-8): Physical Properties and Safety Data
Disclaimer: The CAS Number 14776-65-9 provided in the topic query does not correspond to 3,4-Dimethoxyphenethylamine or its salts in publicly available chemical databases. This guide will focus on the closely related and commonly used hydrochloride salt, 3,4-Dimethoxyphenethylamine hydrochloride (CAS 635-85-8) , and its free base form, 3,4-Dimethoxyphenethylamine (CAS 120-20-7) , which are pertinent to researchers in the field.
Introduction
3,4-Dimethoxyphenethylamine (DMPEA), also known as Homoveratrylamine, is a phenethylamine compound structurally analogous to the key neurotransmitter dopamine.[1][2][3] In DMPEA, the hydroxyl groups of dopamine are substituted with methoxy groups.[2] This modification significantly alters its biochemical properties and makes it a subject of interest in neuroscientific and pharmacological research. It is often studied as a metabolite and for its potential interactions with monoamine oxidase.[4]
This compound is typically handled in its crystalline hydrochloride salt form (DMPEA-HCl) to improve stability and ease of handling in a laboratory setting. Understanding the distinct physical properties and comprehensive safety data for this compound is a prerequisite for its responsible use in any research or drug development context. This guide provides a detailed analysis of its core characteristics, safety protocols derived from Safety Data Sheets (SDS), and practical workflows for laboratory professionals.
Physical and Chemical Properties
The physical and chemical properties of a compound are foundational to its application in research, dictating everything from solvent selection for assays to appropriate storage conditions. Below is a comparative summary of the properties for both the free base (DMPEA) and its hydrochloride salt (DMPEA-HCl).
| Property | 3,4-Dimethoxyphenethylamine (Free Base) | 3,4-Dimethoxyphenethylamine HCl (Salt) | Significance in Research |
| CAS Number | 120-20-7 | 635-85-8 | Unambiguously identifies the specific chemical substance for procurement, regulatory compliance, and literature searches. |
| Molecular Formula | C₁₀H₁₅NO₂ | C₁₀H₁₅NO₂ • HCl | Determines the molecular weight and elemental composition, crucial for calculating molarity and reaction stoichiometry. |
| Molecular Weight | 181.23 g/mol [5] | 217.7 g/mol [6] | Essential for accurate preparation of solutions with specific molar concentrations. |
| Appearance | Clear, light yellow to orange viscous liquid[1][4] | Crystalline solid[6] | The physical state dictates handling procedures; solids are weighed, while liquids may be measured by volume. The solid salt form is generally more stable and less prone to air oxidation. |
| Melting Point | 12-15 °C[4] | 195-196 °C[7] | A key indicator of purity. The high melting point of the salt form confirms its solid state and stability at room temperature. |
| Boiling Point | 188 °C at 15 mm Hg[1][4] | Not determined (decomposes) | Relevant for purification by distillation (for the free base). The salt form will likely decompose before boiling. |
| Density | 1.074 g/mL at 25 °C[1][4] | Not determined | Useful for converting between mass and volume for the liquid free base. |
| Solubility | Soluble in water.[1][2] Slightly soluble in Chloroform, Methanol.[1][4] | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25 mg/mL, PBS (pH 7.2): 10 mg/mL[6] | Critical for preparing stock solutions and experimental media. The salt form shows good solubility in common biological buffers and organic solvents used in research. |
| Stability & Sensitivity | Air sensitive; stable under inert atmosphere.[1][2] Store protected from light and moisture.[2] | More stable than the free base. Store as recommended on the product insert.[8] | Informs storage requirements. The free base requires an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, while the salt is more robust for routine lab use. |
Safety Data Sheet (SDS) Analysis for DMPEA Hydrochloride
The Safety Data Sheet is the most critical document for understanding and mitigating the risks associated with a chemical. The following sections synthesize data from multiple suppliers to provide a comprehensive safety overview for DMPEA-HCl (CAS 635-85-8).
Hazard Identification
DMPEA-HCl is classified as hazardous under the Globally Harmonized System (GHS).[8]
-
Signal Word: Warning [8]
-
GHS Hazard Pictogram:
-
GHS07: Exclamation Mark[8]
-
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P264: Wash skin thoroughly after handling.[8]
-
P271: Use only outdoors or in a well-ventilated area.[8]
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Caption: GHS pictogram for DMPEA-HCl.
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: If inhaled, move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[9]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[10]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[9] Immediately call an ophthalmologist or a POISON CENTER.[9]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Immediately make the victim drink water (two glasses at most) and consult a physician.
Handling and Storage
Proper handling and storage are paramount to ensuring laboratory safety and maintaining the integrity of the compound.
-
Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[11] Handle in a well-ventilated area, preferably under a chemical fume hood.[11] Wash hands thoroughly after handling.[8]
-
Conditions for Safe Storage: Keep the container tightly closed in a dry and well-ventilated place.[9] Store in accordance with the temperature and conditions listed on the product insert, which may include refrigeration.[8]
Caption: Laboratory workflow for DMPEA-HCl.
Exposure Controls and Personal Protection
-
Engineering Controls: Use adequate ventilation, such as a chemical fume hood, to keep airborne concentrations low and below permissible exposure limits.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear approved safety glasses with side-shields or a face shield.[9]
-
Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or a complete suit protecting against chemicals as needed.[9]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
Toxicological Information
Toxicological data helps in assessing the potential health effects of exposure.
-
Acute Toxicity: The intraperitoneal LD50 (lethal dose, 50%) in rats is reported as 146 mg/kg.[8]
-
Primary Irritant Effect:
-
Sensitization: No sensitizing effects are known.[8]
-
Carcinogenicity: The substance is not listed by IARC (International Agency for Research on Cancer).[8]
Experimental Protocols and Best Practices
A scientifically sound approach requires integrating physical property data and safety protocols into every experimental plan.
Workflow: Risk Assessment for New Experiments
Before using DMPEA-HCl for the first time or in a new procedure, a thorough risk assessment is mandatory. This process ensures that all potential hazards are identified and controlled.
Caption: Risk assessment decision workflow.
Protocol: Preparation of a 10 mM Stock Solution in PBS
This protocol demonstrates the practical application of the safety and property data.
-
Causality: To prepare a 10 mM solution, the molecular weight (217.7 g/mol ) is used for a precise mass calculation. The work will be performed in a fume hood to mitigate the respiratory irritation hazard (H335).
-
Preparation:
-
Calculate the required mass: For 10 mL of a 10 mM solution, you need: 0.010 L * 0.010 mol/L * 217.7 g/mol = 0.02177 g or 21.77 mg.
-
-
Execution:
-
Step 1: Don appropriate PPE (lab coat, gloves, safety glasses).
-
Step 2: Perform all work within a certified chemical fume hood.
-
Step 3: Weigh 21.77 mg of DMPEA-HCl (CAS 635-85-8) onto weighing paper and carefully transfer it to a 15 mL conical tube.
-
Step 4: Add approximately 8 mL of sterile PBS (pH 7.2) to the tube.
-
Step 5: Vortex the tube until the solid is completely dissolved, leveraging its known solubility of 10 mg/mL in PBS.[6]
-
Step 6: Adjust the final volume to 10 mL with PBS.
-
Step 7: Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Step 8: Store the solution according to stability guidelines, typically at -20°C for long-term use.
-
Step 9: Clean the work area and dispose of contaminated materials (e.g., weighing paper, gloves) in the appropriate chemical waste stream.
-
Conclusion
3,4-Dimethoxyphenethylamine hydrochloride is a valuable tool in neuroscience and related fields. However, its safe and effective use is contingent upon a thorough understanding of its physical properties and strict adherence to the safety protocols outlined in its SDS. As an irritant to the skin, eyes, and respiratory system, the use of appropriate engineering controls and personal protective equipment is not merely a recommendation but a requirement for responsible scientific practice. By integrating this knowledge into comprehensive risk assessments and experimental workflows, researchers can ensure both the integrity of their data and the safety of their laboratory environment.
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Chemsrc. CAS#:635-85-8 | 3,4-Dimethoxyphenethylamine (hydrochloride). [Link]
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PubChem. Homoveratrylamine | C10H15NO2 | CID 8421. [Link]
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The Versatile Precursor: A Technical Guide to 2-(p-Tolylthio)acetohydrazide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and bioactive molecules, owing to their unique conformational and electronic properties that facilitate interactions with biological targets.[1][2] Among the myriad of building blocks utilized for the construction of these vital scaffolds, 2-(p-tolylthio)acetohydrazide has emerged as a particularly versatile and valuable precursor. Its strategic combination of a reactive hydrazide moiety and a lipophilic p-tolylthio group provides a gateway to a diverse range of heterocyclic systems, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles. This in-depth technical guide, designed for the discerning researcher, scientist, and drug development professional, will elucidate the synthesis of 2-(p-tolylthio)acetohydrazide and explore its utility in the generation of medicinally relevant heterocyclic cores.
Part 1: Synthesis of the Core Precursor: 2-(p-Tolylthio)acetohydrazide
The journey into the rich heterocyclic chemistry of 2-(p-tolylthio)acetohydrazide begins with its own synthesis. This is typically achieved through a straightforward two-step process, commencing with the nucleophilic substitution of a haloacetate with p-toluenethiol to form the corresponding ester, followed by hydrazinolysis.
Experimental Protocol: Synthesis of 2-(p-Tolylthio)acetohydrazide
Step 1: Synthesis of Ethyl (p-Tolylthio)acetate
-
To a solution of p-toluenethiol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
To this suspension, add ethyl chloroacetate (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (p-tolylthio)acetate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 2-(p-Tolylthio)acetohydrazide
-
Dissolve the purified ethyl (p-tolylthio)acetate (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure, and triturate the residue with a suitable solvent like diethyl ether to induce crystallization.
-
Recrystallize the crude product from a suitable solvent such as ethanol to afford pure 2-(p-tolylthio)acetohydrazide.
Part 2: Application in the Synthesis of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] 2-(p-Tolylthio)acetohydrazide serves as an excellent starting material for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles through a reaction with carbon disulfide.
Reaction Pathway: Synthesis of 5-(p-Tolylthiomethyl)-1,3,4-thiadiazol-2-thiol
The reaction proceeds through the initial formation of a dithiocarbazate intermediate upon reaction of the hydrazide with carbon disulfide in a basic medium. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the stable 1,3,4-thiadiazole ring.
Caption: Synthesis of a 1,2,4-Triazole Derivative.
Experimental Protocol: Synthesis of 4-Aryl-5-(p-tolylthiomethyl)-4H-1,2,4-triazole-3-thiol
-
To a solution of 2-(p-tolylthio)acetohydrazide (1.0 eq) in refluxing ethanol, add the desired aryl isothiocyanate (1.0 eq).
-
Continue to reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazide intermediate by filtration.
-
Wash the solid with cold ethanol and dry.
-
To the isolated thiosemicarbazide, add an aqueous solution of sodium hydroxide (e.g., 2M) and heat the mixture to reflux for several hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the triazole product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 4-aryl-5-(p-tolylthiomethyl)-4H-1,2,4-triazole-3-thiol.
| Reactant (Isothiocyanate) | Product (4-Aryl Group) | Typical Yield (%) |
| Phenyl isothiocyanate | Phenyl | 75-85 |
| 4-Chlorophenyl isothiocyanate | 4-Chlorophenyl | 70-80 |
| 4-Methylphenyl isothiocyanate | 4-Methylphenyl | 80-90 |
Part 4: Construction of the Pyrazole Core
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. [5][6]The Knorr pyrazole synthesis and related methodologies provide a straightforward route to pyrazoles from hydrazines and 1,3-dicarbonyl compounds.
Reaction Pathway: Synthesis of 3,5-Dimethyl-1-(2-(p-tolylthio)acetyl)pyrazole
The reaction of 2-(p-tolylthio)acetohydrazide with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), in the presence of an acid catalyst, leads to the formation of a pyrazole derivative. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Caption: Synthesis of a Pyrazole Derivative.
Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(2-(p-tolylthio)acetyl)pyrazole
-
In a round-bottom flask, dissolve 2-(p-tolylthio)acetohydrazide (1.0 eq) in glacial acetic acid.
-
To this solution, add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure pyrazole derivative.
Conclusion and Future Perspectives
2-(p-Tolylthio)acetohydrazide has proven to be a highly valuable and versatile precursor in the synthesis of a variety of medicinally important heterocyclic compounds. Its straightforward synthesis and the reactivity of its hydrazide functionality allow for the efficient construction of 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles. The methodologies outlined in this technical guide provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel derivatives. The p-tolylthio moiety not only influences the lipophilicity and pharmacokinetic profile of the resulting molecules but also offers a site for potential further functionalization. The continued exploration of the reactivity of 2-(p-tolylthio)acetohydrazide with a broader range of electrophilic reagents is anticipated to yield a rich diversity of novel heterocyclic structures with promising biological activities, thereby contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
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The Therapeutic Potential of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. Within this landscape, the acetohydrazide scaffold has emerged as a privileged structure, underpinning a diverse array of pharmacological activities. This technical guide delves into the therapeutic potential of a specific subclass: 2-[(4-Methylphenyl)sulfanyl]acetohydrazide derivatives. While direct and extensive research on this precise chemical family is burgeoning, this document synthesizes current knowledge from structurally related acetohydrazides to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the synthetic pathways, key biological activities including antimicrobial, anti-inflammatory, and anticancer properties, and the underlying mechanisms of action. This guide is designed to be a practical resource, offering not only a comprehensive overview but also detailed experimental protocols and data interpretation to catalyze further research and development in this promising area.
Introduction: The Versatility of the Acetohydrazide Scaffold
Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] The core structure, featuring a nitrogen-nitrogen single bond, provides a flexible scaffold for the synthesis of novel therapeutic agents with applications ranging from antimicrobial to anticancer and anti-inflammatory roles.[2] The incorporation of a (4-Methylphenyl)sulfanyl moiety introduces specific physicochemical properties, such as enhanced lipophilicity, which can favorably impact cell permeability and target engagement.[2] This guide will focus on the therapeutic promise of derivatives built upon the 2-[(4-Methylphenyl)sulfanyl]acetohydrazide core, extrapolating from established findings on related structures to illuminate potential avenues for drug discovery.
Synthetic Strategy: A Generalized Approach
The synthesis of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide derivatives typically follows a multi-step process, beginning with commercially available starting materials. The general synthetic route is outlined below and depicted in the workflow diagram.
Generalized Synthetic Workflow
Caption: Generalized synthetic scheme for 2-[(4-Methylphenyl)sulfanyl]acetohydrazide derivatives.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-[(4-methylphenyl)sulfanyl]acetate
-
To a stirred solution of 4-methylthiophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography if necessary.
Step 2: Synthesis of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
-
Dissolve the synthesized ethyl 2-[(4-methylphenyl)sulfanyl]acetate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.[3]
-
After completion, cool the reaction mixture and reduce the solvent volume under vacuum.
-
Pour the concentrated solution into cold water to precipitate the acetohydrazide.
-
Filter the solid, wash with cold water, and dry to obtain the core 2-[(4-Methylphenyl)sulfanyl]acetohydrazide.[3]
Step 3: Synthesis of N'-substituted-2-[(4-methylphenyl)sulfanyl]acetohydrazide Derivatives (Hydrazones)
-
Dissolve the 2-[(4-methylphenyl)sulfanyl]acetohydrazide (1 equivalent) in ethanol.
-
Add a few drops of a catalytic amount of glacial acetic acid or hydrochloric acid.
-
Add the desired substituted aldehyde or ketone (1 equivalent) to the mixture.
-
Reflux the reaction mixture for 2-4 hours.[4]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture in an ice bath to facilitate precipitation of the product.
-
Filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.
Therapeutic Applications
Antimicrobial Activity
Hydrazide-hydrazone derivatives have demonstrated promising antimicrobial properties, which is crucial in the face of growing antibiotic resistance.[1]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A key mechanism of action for many hydrazide-based antimicrobial agents is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for relieving torsional stress during DNA unwinding.[2] The binding of hydrazide derivatives to DNA gyrase can disrupt its function, leading to the accumulation of double-strand breaks in the bacterial DNA and ultimately causing cell death.[1] This targeted mechanism makes DNA gyrase an attractive target for developing new antibacterial drugs with selective toxicity against bacterial cells.[1]
Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.
Antimicrobial Screening Protocol
-
Agar Well Diffusion Method: This method is used to assess the qualitative antimicrobial activity.
-
Prepare Mueller-Hinton agar plates and swab them with the microbial culture.
-
Create wells of 6 mm diameter in the agar plates.
-
Add a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method determines the lowest concentration of the compound that inhibits visible microbial growth.
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized microbial suspension.
-
Include a positive control (microbe without compound) and a negative control (broth without microbe).
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Table 1: Antimicrobial Activity of Representative Hydrazone Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Benzenesulfonyl Hydrazones | S. aureus | 7.81 - 15.62 | [5] |
| Steroidal Hydrazones | B. cereus | 0.37 - 3.00 | [6] |
| Thiophenyl-pyrimidine Derivative | MRSA | 24 - 48 | [6] |
| Acetohydrazide-hydrazones | E. coli | Moderate to Good | [1] |
Note: Data presented is for structurally related compounds to indicate the potential of the 2-[(4-Methylphenyl)sulfanyl]acetohydrazide scaffold.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Acetohydrazide derivatives have shown potential in modulating key inflammatory pathways.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Studies on structurally similar compounds suggest that 2-[(4-Methylphenyl)sulfanyl]acetohydrazide derivatives may exert their anti-inflammatory effects through the modulation of pro-inflammatory signaling cascades. A key pathway involves the downregulation of nuclear factor kappa B (NF-κB), a transcription factor that governs the expression of several inflammatory mediators.[7][8] Inhibition of NF-κB can lead to a subsequent reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[7][8] Furthermore, these derivatives may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][8]
Caption: Simplified anti-inflammatory signaling pathway potentially targeted by the derivatives.
In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema
-
Acclimatize male Wistar rats for one week.
-
Divide the animals into groups: control (vehicle), standard drug (e.g., diclofenac), and test compound groups at various doses.
-
Administer the test compounds and standard drug intraperitoneally or orally.
-
After 30-60 minutes, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Table 2: Anti-inflammatory Activity of Representative Hydrazide Derivatives
| Compound Class | Assay | Result | Reference |
| N-arylidene-2-(2-phenoxyphenyl) acetohydrazides | Carrageenan-induced rat paw edema | 17-58% reduction in inflammation | [9] |
| 4-Maleimidylphenyl-hydrazide derivatives | Carrageenan-induced paw edema | Significant reduction in inflammation | [10] |
| Sulindac acetohydrazide derivative | Downregulation of inflammatory markers | Reduced expression of COX-2, NF-κB, TNF-α, IL-1 | [7][8] |
Note: Data presented is for structurally related compounds to indicate the potential of the 2-[(4-Methylphenyl)sulfanyl]acetohydrazide scaffold.
Anticancer Activity
The development of novel anticancer agents with improved selectivity and reduced toxicity is a major focus of oncological research. The acetohydrazide scaffold has been explored for its potential to induce cancer cell death and inhibit tumor growth.
Potential Mechanisms of Anticancer Action
While the specific anticancer mechanisms of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide derivatives are yet to be fully elucidated, research on related compounds points towards several potential pathways:
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Acetohydrazide derivatives may trigger apoptosis through the activation of caspase cascades and the cleavage of poly (ADP-ribose) polymerase (PARP).
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another key strategy in cancer therapy. These compounds may cause cell cycle arrest at specific checkpoints, such as the G2/M phase, thereby preventing cancer cell proliferation.
-
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Some hydrazide derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.
In Vitro Anticancer Activity Assessment: MTT Assay
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 3: Anticancer Activity of Representative Hydrazide Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thiazole derivative | MDA-MB-231 (Breast) | 1.21 | [9] |
| Hydroxylated Biphenyls | Melanoma | 1.7 - 2.0 | [11] |
| Sulfamoylphenyl pyrazole derivatives | MCF-7 (Breast) | 5.21 | [12] |
Note: Data presented is for structurally related compounds to indicate the potential of the 2-[(4-Methylphenyl)sulfanyl]acetohydrazide scaffold.
Conclusion and Future Directions
The 2-[(4-Methylphenyl)sulfanyl]acetohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. Drawing on evidence from structurally related compounds, this guide has highlighted the significant potential of these derivatives in antimicrobial, anti-inflammatory, and anticancer applications. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies.
Future research should focus on the synthesis and biological evaluation of a focused library of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide derivatives to confirm and expand upon the therapeutic potential outlined in this guide. In-depth mechanistic studies will be crucial to identify specific molecular targets and signaling pathways. Furthermore, optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be essential for their translation into clinical candidates. The insights and protocols provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.
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Advanced Technical Guide: Acetohydrazide Derivatives Containing p-Tolyl Moieties
This technical guide provides an in-depth analysis of acetohydrazide derivatives containing p-tolyl moieties, structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
The acetohydrazide scaffold (
Chemical Architecture
To understand the pharmacological impact, we must distinguish between the two primary structural classes where the p-tolyl moiety is incorporated:
-
Class A: Core-Functionalized (2-(p-tolyl)acetohydrazide): The p-tolyl group is directly attached to the
-carbon of the acetohydrazide. This influences the core flexibility and electronic environment of the hydrazide group. -
Class B: Distal-Functionalized (N'-(4-methylbenzylidene)acetohydrazide): The p-tolyl group is introduced via condensation with p-tolualdehyde, forming a hydrazone linkage. Here, the p-tolyl group acts as a terminal lipophilic anchor.
Synthetic Framework
The synthesis of these derivatives generally follows a modular pathway. Below is the visualization of the primary synthetic routes.
General Synthetic Pathway (Graphviz)
Figure 1: Modular synthetic pathway for generating p-tolyl acetohydrazide libraries. The core hydrazide can be derivatized into linear hydrazones or cyclized into heterocycles.
Detailed Synthetic Protocols
Protocol A: Synthesis of 2-(p-Tolyl)acetohydrazide (Core)
-
Esterification: Dissolve p-tolylacetic acid (0.01 mol) in absolute ethanol (50 mL). Add conc.
(0.5 mL) dropwise. Reflux for 8–10 hours. Neutralize with , extract with ethyl acetate, and concentrate to yield ethyl 2-(p-tolyl)acetate. -
Hydrazinolysis: Dissolve the ester (0.01 mol) in ethanol (30 mL). Add hydrazine hydrate (99%, 0.05 mol) dropwise. Reflux for 6 hours.
-
Work-up: Cool the mixture to
. The solid precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water to yield white crystals of 2-(p-tolyl)acetohydrazide.
Protocol B: Synthesis of N'-(4-methylbenzylidene) Derivatives
-
Condensation: Mix equimolar amounts (0.01 mol) of acetohydrazide (or 2-(p-tolyl)acetohydrazide) and the appropriate aldehyde (e.g., p-tolualdehyde for Class B) in ethanol (20 mL).
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reaction: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Purification: Filter the resulting precipitate and recrystallize from ethanol/DMF.
Pharmacological Profiling & Mechanisms[1]
Anticancer Activity
Derivatives containing the p-tolyl moiety have shown significant cytotoxicity against breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cell lines. The p-tolyl group enhances binding affinity to hydrophobic pockets of target enzymes such as VEGFR-2 and Topoisomerase II.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Compound Class | Cell Line | IC50 (µM) | Reference Standard | Mechanism Implicated |
| p-Tolyl-Hydrazone | MCF-7 | 3.12 ± 0.15 | Doxorubicin (2.43) | VEGFR-2 Inhibition |
| p-Tolyl-Pyrazole | HCT-116 | 2.50 ± 0.81 | Cisplatin (5.20) | Apoptosis Induction |
| Bis-Hydrazide | HeLa | 5.88 ± 0.40 | 5-Fluorouracil | DNA Intercalation |
Antimicrobial Activity
The lipophilicity of the p-tolyl group (
Table 2: Antimicrobial Efficacy (MIC in µg/mL)
| Compound Structure | S. aureus | E. coli | C. albicans | Target |
| N'-(4-methylbenzylidene)-acetohydrazide | 5.88 | 23.30 | 11.64 | FabH (Fatty Acid Synthase) |
| 2-(p-Tolyl)acetohydrazide | 12.5 | >50 | 25.0 | Membrane Disruption |
| Ciprofloxacin (Control) | 1.0 | 0.5 | N/A | DNA Gyrase |
Mechanistic Visualization (Graphviz)
Figure 2: Mechanism of Action. The p-tolyl moiety acts as a "molecular key," allowing the pharmacophore (acetohydrazide) to bypass the lipid membrane and access intracellular targets like FabH.
Structure-Activity Relationship (SAR) Analysis
The p-tolyl group contributes to the SAR of acetohydrazide derivatives through three primary vectors:
-
Lipophilicity (
-effect): The methyl group at the para position increases the overall partition coefficient (logP). This is critical for passive transport across biological membranes, correlating directly with lower MIC values in antimicrobial assays. -
Electronic Effect (+I Effect): The methyl group is an electron-donating group (EDG). When attached to a benzylidene system (Class B), it increases the electron density on the azomethine nitrogen (
), enhancing its basicity and ability to coordinate with metal ions or active site residues (e.g., Serine/Cysteine in proteases). -
Steric Bulk: The p-tolyl group provides a specific steric volume that fits well into the hydrophobic sub-pockets of enzymes like FabH (in bacteria) and VEGFR-2 (in cancer cells), often displacing water molecules and increasing binding entropy.
Experimental Validation Protocols
MTT Assay for Anticancer Activity
-
Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates (
cells/well). Incubate for 24h. -
Treatment: Add test compounds dissolved in DMSO (ensure final DMSO < 0.1%) at varying concentrations (0.1 – 100 µM).
-
Incubation: Incubate for 48h at
in 5% . -
Development: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare stock solutions of p-tolyl derivatives in DMSO.
-
Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth.
-
Inoculation: Add bacterial suspension (
CFU/mL) to each tube. -
Observation: Incubate at
for 24h. The MIC is the lowest concentration showing no visible turbidity.
References
-
Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. Wisdom Library. (2024).
-
N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation. PubMed Central. (2012).
-
Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry. (2019).
-
Synthesis, Antimicrobial and Anticancer Evaluation of N′-(Substituted Benzylidene)-2-(Benzo[d]oxazol-3(2H)-yl)acetohydrazide Derivatives. ResearchGate. (2013).
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity. MDPI. (2024).
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives. MDPI. (2023).
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives. MDPI. (2024).
Sources
2-[(4-Methylphenyl)thio]acetohydrazide synonyms and IUPAC nomenclature
The following technical guide details the chemical identity, synthesis, and application of 2-[(4-Methylphenyl)thio]acetohydrazide , a critical intermediate in the design of bioactive heterocyclic scaffolds.
Nomenclature, Synthesis, and Heterocyclic Utility
Executive Summary
2-[(4-Methylphenyl)thio]acetohydrazide is a functionalized organic intermediate widely utilized in medicinal chemistry for the synthesis of nitrogen-sulfur heterocycles.[1] Characterized by a thioether linkage bridging a p-tolyl moiety and a reactive hydrazide group, this compound serves as a "divergent node" in drug discovery. It is the direct precursor to 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones—scaffolds frequently associated with antimicrobial, anticancer (e.g., SHP2 inhibition), and anti-inflammatory activities.
Part 1: Chemical Identity & Nomenclature[2][3]
Precise nomenclature is essential for database indexing and patent literature searches. While often referred to by semi-systematic names in laboratory settings, the rigorous IUPAC designation follows specific priority rules.
1.1 IUPAC Nomenclature Analysis
-
Preferred IUPAC Name (PIN): 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
-
Systematic Breakdown:
-
Parent Structure: Acetohydrazide (
). -
Substituent 1: The acetyl methyl group (
) is substituted. -
Linker: A sulfur atom, designated as sulfanyl (preferred over "thio" in 2013 recommendations) connects the parent to the aryl ring.
-
Substituent 2: A phenyl ring substituted at the 4-position with a methyl group (4-methylphenyl or p-tolyl).
-
1.2 Synonyms and Identifiers
| Category | Identifier / Name |
| Common/Lab Name | 2-(p-Tolylthio)acetohydrazide |
| Alternative Systematic | 2-[(4-Methylphenyl)thio]acetohydrazide |
| CA Index Name | Acetic acid, 2-[(4-methylphenyl)thio]-, hydrazide |
| Functional Class | Arylthiohydrazide |
| SMILES | Cc1ccc(SCC(=O)NN)cc1 |
| Molecular Formula | |
| Molecular Weight | 196.27 g/mol |
Part 2: Synthesis Strategy & Protocol
The synthesis of 2-[(4-Methylphenyl)thio]acetohydrazide is a robust, two-step process starting from 4-methylbenzenethiol (p-thiocresol). This protocol emphasizes yield maximization and impurity control (specifically disulfide formation).
2.1 Reaction Logic
-
S-Alkylation (Nucleophilic Substitution): The thiolate anion (generated by base) attacks the
-carbon of ethyl chloroacetate. This reaction creates the thioether linkage. -
Hydrazinolysis (Nucleophilic Acyl Substitution): The ester intermediate undergoes nucleophilic attack by hydrazine hydrate to release ethanol and form the hydrazide.
2.2 Experimental Protocol
Step 1: Synthesis of Ethyl 2-[(4-methylphenyl)thio]acetate
-
Reagents: 4-Methylbenzenethiol (10 mmol), Ethyl chloroacetate (10 mmol), Anhydrous
(15 mmol), Acetone (dry, 30 mL). -
Procedure:
-
Dissolve 4-methylbenzenethiol in dry acetone.
-
Add anhydrous
and stir at room temperature for 15 minutes to generate the thiolate. -
Add ethyl chloroacetate dropwise to prevent poly-alkylation side products.
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Filter inorganic salts (
, unreacted carbonate) while hot. -
Evaporate solvent. The resulting oil (ester) is usually sufficiently pure for the next step.
-
Step 2: Conversion to 2-[(4-Methylphenyl)thio]acetohydrazide
-
Reagents: Crude Ester from Step 1, Hydrazine hydrate (99%, 50 mmol - excess is critical), Ethanol (absolute).
-
Procedure:
-
Dissolve the ester in absolute ethanol (20 mL).
-
Add hydrazine hydrate dropwise at 0°C (exothermic reaction).
-
Allow to warm to room temperature, then reflux for 4–6 hours.
-
Work-up: Cool the solution to 0°C. The hydrazide product typically crystallizes out as a white/off-white solid.
-
Filter and wash with cold ethanol/water (1:1) to remove excess hydrazine.
-
Recrystallization: Ethanol is the preferred solvent for purification.
-
Part 3: Reactivity & Applications (The "Divergent Node")
This compound acts as a linchpin in heterocyclic synthesis. The hydrazide moiety (
3.1 Pathway Visualization
The following diagram illustrates the transformation of the hydrazide into three distinct bioactive scaffolds.
Figure 1: Divergent synthesis pathways from the parent hydrazide to bioactive heterocycles.
3.2 Key Reactions in Drug Development
-
Synthesis of 1,3,4-Oxadiazoles:
-
Mechanism: Reaction with
in alkaline ethanolic solution leads to cyclization. -
Relevance: The resulting oxadiazole-2-thiol derivatives are frequently screened for inhibition of enzymes like Tyrosinase and Acetylcholinesterase.
-
-
Synthesis of Acylhydrazones (Schiff Bases):
-
Mechanism: Condensation with aromatic aldehydes.
-
Relevance: These compounds (e.g.,
) often exhibit superior lipophilicity and membrane permeability, enhancing bioavailability in antimicrobial assays.
-
Part 4: Analytical Characterization
To validate the synthesis of 2-[(4-Methylphenyl)thio]acetohydrazide , researchers should look for specific spectroscopic signatures.
| Technique | Diagnostic Signal | Structural Assignment |
| IR Spectroscopy | 3200–3300 | |
| 1650–1680 | ||
| 1H NMR (DMSO-d6) | Methyl group ( | |
| Methylene linker ( | ||
| Aromatic protons ( | ||
| Amide | ||
| Terminal | ||
| 13C NMR | Carbonyl carbon ( | |
| Methylene carbon ( |
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
-
PubChem. (n.d.).[2][3][4] Acetohydrazide - Compound Summary. National Library of Medicine.
-
Cetin, A. (2019).[5] Synthesis and Characterization of Novel Thiophene Derivatives. DergiPark.
-
Aziz-ur-Rehman, et al. (2013). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research.
-
Metwally, M. A., et al. (2012).[6] Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. (4-Methylphenyl)hydrazine | C7H10N2 | CID 10875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetic acid, 2-(4-nitrophenyl)hydrazide | C8H9N3O3 | CID 3404344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for 2-[(4-Methylphenyl)sulfanyl]acetohydrazide from esters
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-[(4-methylphenyl)sulfanyl]acetohydrazide (CAS: 75150-40-2). This compound serves as a critical "linker" scaffold in medicinal chemistry, particularly for the generation of 1,3,4-oxadiazole and 1,2,4-triazole heterocycles with antimicrobial and anticancer potential. The protocol utilizes a nucleophilic acyl substitution of ethyl 2-[(4-methylphenyl)sulfanyl]acetate with hydrazine hydrate. Key features of this guide include a self-validating process control system using Thin Layer Chromatography (TLC) and a mechanistic breakdown of the hydrazinolysis pathway.
Introduction & Strategic Utility
Thioether-bridged hydrazides are pharmacophores of significant interest due to the flexibility of the methylene linker (
The synthesis described herein addresses common challenges in hydrazide production:
-
Bis-hydrazide formation: Preventing two ester molecules from reacting with one hydrazine.
-
Oxidative instability: Protecting the sulfur atom from oxidation to sulfoxide/sulfone during workup.
-
Purification efficiency: Minimizing chromatographic needs via crystallization-driven isolation.
Retrosynthetic Analysis
The logical disconnection reveals the target hydrazide is best accessed via the hydrazinolysis of the corresponding ethyl ester. The ester, in turn, is derived from the S-alkylation of p-thiocresol with ethyl chloroacetate.
Figure 1: Retrosynthetic pathway showing the disconnection of the hydrazide bond back to commercially available precursors.
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | Stoichiometry |
| Ethyl 2-[(4-methylphenyl)sulfanyl]acetate | >98% | Substrate | 1.0 equiv. |
| Hydrazine Hydrate | 80% or 99% | Nucleophile | 4.0 - 5.0 equiv. |
| Absolute Ethanol | 99.9% | Solvent | 10 mL / g substrate |
| Cold Distilled Water | N/A | Wash Solvent | N/A |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the RBF with Ethyl 2-[(4-methylphenyl)sulfanyl]acetate (10.0 mmol).
-
Add Absolute Ethanol (30 mL). Stir until the ester is fully dissolved.
-
Note: If the ester is an oil and does not dissolve immediately, gentle warming (30°C) is permissible.
-
-
Add Hydrazine Hydrate (40.0 - 50.0 mmol) dropwise over 5 minutes at room temperature.
-
Critical Insight: A large excess (4-5 equiv.) is mandatory. It acts as both reactant and solvent co-factor, driving the equilibrium forward and preventing the formation of the dimer (bis-hydrazide), which is a common insoluble impurity.
-
Step 2: Hydrazinolysis (Reflux)
-
Heat the reaction mixture to reflux (bath temperature ~85°C).
-
Maintain reflux for 4 to 6 hours .
-
Process Control (TLC):
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV light (254 nm).
-
Criterion: The reaction is complete when the high-Rf spot (Ester) disappears and a baseline/low-Rf spot (Hydrazide) appears.
-
Step 3: Workup & Isolation
-
Remove the heat source and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice-water bath (0-5°C) for 30 minutes. The product should crystallize as a white or off-white solid.
-
Troubleshooting: If no precipitate forms, concentrate the ethanol volume by 50% under reduced pressure (Rotavap) and re-cool.
-
-
Filter the solid using a Büchner funnel under vacuum.
-
Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.
-
Dry the solid in a vacuum oven at 45°C for 4 hours.
Step 4: Purification (Optional)
-
If the melting point range is broad (>2°C), recrystallize from boiling ethanol.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution. The high nucleophilicity of the hydrazine nitrogen attacks the ester carbonyl, forming a tetrahedral intermediate. The ethoxide group is then eliminated.
Figure 2: Mechanistic pathway of hydrazinolysis. The use of excess hydrazine ensures the kinetic favorability of Step 1 over competing side reactions.
Characterization Standards
The synthesized compound must meet the following spectroscopic criteria to ensure identity and purity.
| Technique | Parameter | Expected Signal / Value | Assignment |
| Appearance | Visual | White crystalline solid | N/A |
| Melting Point | Thermal | 138 – 142°C (Typical range for analogs) | Purity Check |
| IR Spectroscopy | 3200–3300 cm⁻¹ | N-H stretching (Hydrazide) | |
| 1650–1670 cm⁻¹ | C=O stretching (Amide I) | ||
| ¹H NMR | Chemical Shift ( | 2.30 ppm (s, 3H) | Ar-CH₃ |
| (DMSO-d₆, 400 MHz) | 3.65 ppm (s, 2H) | S-CH₂ -CO | |
| 4.30 ppm (br s, 2H) | -NH-NH₂ (Exchangeable) | ||
| 7.10 – 7.30 ppm (m, 4H) | Aromatic Protons (AA'BB') | ||
| 9.30 ppm (br s, 1H) | -CO-NH - (Exchangeable) | ||
| MS (ESI) | m/z | [M+H]⁺ = 197.07 | Molecular Ion |
Safety & Handling (HSE)
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle only in a fume hood. Use nitrile gloves (double-gloving recommended). Neutralize waste hydrazine with dilute hypochlorite solution before disposal.
-
Thioethers: While less volatile than thiols, organic sulfides can have residual odors. Bleach is effective for cleaning glassware to oxidize trace sulfur compounds.
References
-
RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization. Retrieved from [Link]
- Context: Validates the general protocol for hydrazinolysis of ethyl esters containing sulfur/sulfonamide linkages using ethanol reflux.
-
International Journal of Pharmaceutical Sciences and Research (IJPSR). (2012). Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)acetohydrazide. Retrieved from [Link]
- Context: Provides comparative reaction conditions (ethanol/hydrazine hydrate) for phenoxy-analogs, confirming the stability of the ether/thioether linkage under these conditions.
-
National Institutes of Health (PubChem). (2025). 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide | C8H9ClN2OS.[1] Retrieved from [Link]
- Context: Provides structural data and physical property baselines for the p-chloro analog, serving as a reference standard for the p-methyl target.
-
MDPI. (2023). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis. Retrieved from [Link]
- Context: Offers detailed NMR characterization of hydrazide protons in similar aromatic systems, validating the expected chemical shifts for NH and NH2 groups.
Sources
Cyclization of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide to 1,3,4-oxadiazoles
Application Notes and Protocols
Topic: Strategic Cyclization of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide to Bio-active 1,3,4-Oxadiazole Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-Oxadiazole Core in Modern Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide groups have made it a cornerstone in the design of novel therapeutic agents.[2] Derivatives of 1,3,4-oxadiazole exhibit an impressively broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5][6]
This guide provides a detailed technical overview and actionable protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from 2-[(4-Methylphenyl)sulfanyl]acetohydrazide. This specific precursor combines the thioether linkage, a common motif in bioactive molecules, with the versatile acetohydrazide functional group, setting the stage for cyclization into a diverse library of potential drug candidates. We will explore the mechanistic underpinnings of the cyclization reaction and provide two distinct, robust protocols for its execution.
Part 1: Mechanistic Principles of 1,3,4-Oxadiazole Formation
The conversion of an acylhydrazide, such as our starting material, into a 1,3,4-oxadiazole is not a direct transformation. It requires a two-carbon source to complete the heterocyclic ring. The most common and reliable strategies involve an initial condensation reaction to form an intermediate, which then undergoes an intramolecular cyclization/dehydration or cyclization/oxidation step.
A predominant pathway involves the reaction of the acylhydrazide with an aldehyde to form an N-acylhydrazone intermediate. This intermediate is then subjected to an oxidizing agent, which facilitates the removal of two protons and two electrons, triggering an electrocyclization reaction to form the stable aromatic oxadiazole ring.[7] This process is highly efficient and tolerates a wide variety of functional groups on the aldehyde, allowing for extensive diversification at the 5-position of the oxadiazole ring.
Caption: General mechanism for oxidative cyclization.
Part 2: Synthetic Protocols and Experimental Design
Two primary methods for the synthesis of 1,3,4-oxadiazoles from 2-[(4-Methylphenyl)sulfanyl]acetohydrazide are presented below. Protocol A utilizes a two-step approach via an N-acylhydrazone intermediate using a mild iodine-mediated oxidative cyclization.[8] Protocol B describes a one-pot cyclodehydration reaction with a carboxylic acid using phosphoryl chloride (POCl₃), a powerful dehydrating agent.[9]
Protocol A: Iodine-Mediated Oxidative Cyclization of an N-Acylhydrazone Intermediate
This method is valued for its mild conditions and the use of a readily available and less toxic oxidizing agent. The reaction proceeds in two distinct, high-yielding steps.
Workflow Diagram
Caption: Experimental workflow for Protocol A.
Step 1: Synthesis of N'-Aryl-2-[(4-methylphenyl)sulfanyl]acetohydrazide (Intermediate)
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-[(4-methylphenyl)sulfanyl]acetohydrazide (1.96 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition: Add the desired substituted aromatic aldehyde (10 mmol, 1.0 eq.) to the solution. Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Insight: The catalytic acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide.
-
-
Isolation: After completion, cool the reaction mixture to room temperature. The N-acylhydrazone product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The product is typically of sufficient purity for the next step.
Step 2: Oxidative Cyclization to 2-(((4-Methylphenyl)sulfanyl)methyl)-5-aryl-1,3,4-oxadiazole
-
Setup: In a 100 mL round-bottom flask, suspend the dried N-acylhydrazone intermediate (e.g., ~2.8 g, assuming a ~120 g/mol aldehyde was used) and potassium carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq.) in 25 mL of Dimethylformamide (DMF).
-
Reagent Addition: Add iodine (I₂) (3.05 g, 12 mmol, 1.2 eq.) portion-wise over 5 minutes.
-
Safety Note: Handle iodine in a fume hood.
-
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[10]
-
Work-up: Cool the flask to room temperature. Pour the dark mixture into a beaker containing 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine. Stir until the iodine color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.
Protocol B: One-Pot Cyclodehydration with a Carboxylic Acid
This protocol is advantageous for its convergence and atom economy, directly coupling the hydrazide with a carboxylic acid in a single step using a potent dehydrating agent.
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 2-[(4-methylphenyl)sulfanyl]acetohydrazide (0.98 g, 5 mmol) and the desired carboxylic acid (5.5 mmol, 1.1 eq.).
-
Solvent & Dehydrating Agent: Add 15 mL of phosphoryl chloride (POCl₃) slowly at 0 °C (ice bath).
-
Critical Step & Safety: POCl₃ is highly corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The slow, cold addition is necessary to control the initial exothermic reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 105 °C) for 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 100 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Insight: This quenching step is highly exothermic and releases HCl gas. Perform this in the back of a fume hood.
-
-
Neutralization & Isolation: A solid product will typically precipitate. Neutralize the acidic aqueous solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is ~7-8. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with copious amounts of water and then a small amount of cold diethyl ether. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,3,4-oxadiazole.
Part 3: Data Interpretation and Product Characterization
Confirmation of the 1,3,4-oxadiazole ring formation is achieved through standard spectroscopic techniques.
| Technique | Precursor (Acylhydrazone) | Product (1,3,4-Oxadiazole) | Rationale |
| FT-IR (cm⁻¹) | ~3200 (N-H stretch), ~1660 (Amide C=O stretch), ~1600 (C=N stretch) | Absence of N-H and C=O peaks. Appearance of ~1615 (C=N stretch) and ~1070 (C-O-C stretch) . | Disappearance of the amide functionality and appearance of the characteristic ether-like C-O-C stretch of the oxadiazole ring are key indicators.[11] |
| ¹H NMR (δ, ppm) | ~11.5 (s, 1H, -CONHH -), ~8.2 (s, 1H, -N=CH -) | Absence of the broad N-H singlet and the azomethine (-N=CH-) proton. | The disappearance of these two key protons is strong evidence of successful cyclization.[11] |
| ¹³C NMR (δ, ppm) | ~165 (Amide C=O) | Two distinct low-field signals ~160-165 for the two carbons of the oxadiazole ring (C2 and C5). | The carbonyl carbon signal is replaced by two sp² hybridized carbon signals in a characteristic downfield region. |
| Mass Spec. | M⁺ corresponding to the acylhydrazone formula. | M⁺ corresponding to the molecular formula of the oxadiazole (loss of 2 Da from the acylhydrazone). | The molecular ion peak will confirm the empirical formula and the successful oxidative loss of two hydrogen atoms. |
References
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Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals - Research and Reviews. Available at: [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Semantic Scholar. Available at: [Link]
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Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Cell Science and Therapy. Available at: [Link]
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Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. Available at: [Link]
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Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. Available at: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization and Anti-Inflammatory Studies. Semantic Scholar. Available at: [Link]
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1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. PubMed. Available at: [Link]
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Review article on 1, 3, 4-oxadiazole derivaties and it's pharmacological activities. International Journal of Health and Pharmaceutical Research. Available at: [Link]
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A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]
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Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Western Kentucky University TopSCHOLAR. Available at: [Link]
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Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. RSC Publishing. Available at: [Link]
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Proposed mechanism for the synthesis of 1,3,4-oxadiazole derivatives... ResearchGate. Available at: [Link]
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A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing). Available at: [Link]
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Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4- oxadiazoles. ResearchGate. Available at: [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
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Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. PubMed. Available at: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. NIH. Available at: [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
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A Detailed Protocol for the Synthesis of Novel Schiff Bases from 2-(p-Tolylthio)acetohydrazide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Schiff bases, characterized by the azomethine functional group (-C=N-), represent a critical class of compounds in medicinal chemistry and drug development.[1][2] Their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties, makes them attractive scaffolds for novel therapeutic agents.[3][4] Hydrazone-type Schiff bases, synthesized from hydrazides, are particularly noteworthy for their robust chemical properties and diverse biological functions.[5] This application note provides a comprehensive, field-proven protocol for the synthesis of a series of Schiff bases derived from 2-(p-Tolylthio)acetohydrazide and various aromatic aldehydes. The guide details the synthesis of the starting hydrazide, the general Schiff base condensation reaction, and the essential characterization techniques required to validate the synthesized compounds.
Introduction: The Significance of Hydrazone Scaffolds
The imine or azomethine group is a key structural requirement for the bioactivity of many Schiff bases.[6] This nitrogen analogue of a carbonyl group provides unique electronic and steric properties, enabling interactions with biological targets. Specifically, the lone pair of electrons in the sp2 hybridized orbital of the nitrogen atom is crucial for forming hydrogen bonds with active sites in enzymes and other cellular constituents, potentially interfering with normal cell processes in pathogenic organisms.[1]
The synthesis of Schiff bases via the condensation of a primary amine or hydrazide with a carbonyl compound is a cornerstone of synthetic organic chemistry.[6][7] The reaction is typically straightforward, often proceeding with high yields and purity. This protocol focuses on the use of 2-(p-Tolylthio)acetohydrazide as the hydrazide component, offering a versatile backbone that can be readily modified by reacting it with a diverse library of aromatic aldehydes. The resulting N'-[substituted-benzylidene]-2-(p-tolylthio)acetohydrazide derivatives are promising candidates for further investigation in drug discovery programs.
Synthesis of the Core Precursor: 2-(p-Tolylthio)acetohydrazide
The synthesis of the target Schiff bases begins with the preparation of the key hydrazide intermediate. This two-step process starts with the esterification of p-thiocresol, followed by hydrazinolysis. The procedure is adapted from established methods for similar thioacetohydrazides.[8][9]
Protocol 2.1: Synthesis of Ethyl 2-(p-Tolylthio)acetate
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-thiocresol (10 mmol) and anhydrous potassium carbonate (15 mmol) in 100 mL of dry acetone.
-
Nucleophilic Substitution: Add ethyl chloroacetate (11 mmol) dropwise to the stirring mixture.
-
Reaction: Reflux the reaction mixture for 12-16 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or used directly in the next step if TLC indicates sufficient purity.
Protocol 2.2: Synthesis of 2-(p-Tolylthio)acetohydrazide (3)
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve the crude ethyl 2-(p-tolylthio)acetate (8 mmol) from the previous step in 50 mL of absolute ethanol.
-
Hydrazinolysis: Add hydrazine hydrate (80% solution, 16 mmol) to the solution.
-
Reaction: Reflux the mixture for 6-8 hours.
-
Precipitation & Isolation: Reduce the volume of the solvent by approximately half using a rotary evaporator and cool the concentrated solution in an ice bath. The white crystalline product will precipitate.
-
Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and recrystallize from ethanol to yield pure 2-(p-Tolylthio)acetohydrazide.
General Protocol for Schiff Base Synthesis
The formation of the Schiff base occurs via a condensation reaction between the terminal amine group of the hydrazide and the carbonyl carbon of an aromatic aldehyde. The mechanism involves a nucleophilic addition to form a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product.[6] A catalytic amount of acid is often used to facilitate the dehydration step.[10][11]
Caption: General reaction scheme for Schiff base synthesis.
Protocol 3.1: Condensation of Hydrazide and Aldehyde
-
Dissolution: Dissolve 2-(p-Tolylthio)acetohydrazide (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Gentle warming may be required to achieve complete dissolution.
-
Addition of Aldehyde: To this solution, add an equimolar amount (1 mmol) of the desired substituted aromatic aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-6 hours. Monitor the reaction's completion by TLC (e.g., using a 60:40 hexane:ethyl acetate mobile phase).[12]
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate directly from the solution. The flask can be placed in an ice bath to maximize precipitation.
-
Purification: Collect the crystalline solid by vacuum filtration. Wash the product thoroughly with cold ethanol followed by diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a vacuum oven. Determine the melting point and proceed with spectroscopic characterization.
Data Presentation: Synthesis with Various Aldehydes
The versatility of this protocol is demonstrated by its application to a range of aromatic aldehydes. The table below summarizes typical results.
| Aromatic Aldehyde (Ar-CHO) | Product Structure (Illustrative) | Typical Yield (%) | M.p. (°C) | IR ν(C=N) cm⁻¹ | ¹H NMR δ(CH=N) ppm |
| Benzaldehyde | R-NH-N=CH-Ph | 85-92 | 165-167 | ~1610 | ~8.3 |
| 4-Chlorobenzaldehyde | R-NH-N=CH-(p-Cl)Ph | 88-95 | 198-200 | ~1605 | ~8.4 |
| 4-Hydroxybenzaldehyde | R-NH-N=CH-(p-OH)Ph | 82-90 | 215-217 | ~1608 | ~8.2 |
| 4-Methoxybenzaldehyde | R-NH-N=CH-(p-OMe)Ph | 90-96 | 178-180 | ~1600 | ~8.3 |
| 2-Nitrobenzaldehyde | R-NH-N=CH-(o-NO₂)Ph | 80-88 | 188-190 | ~1612 | ~8.8 |
Note: R represents the 2-(p-Tolylthio)acetyl moiety. Yields and melting points are illustrative and may vary based on experimental conditions.
Product Validation: A Guide to Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
Caption: Experimental workflow for synthesis and characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful tool for identifying the key functional group transformation.
-
Key Evidence: The most definitive evidence of Schiff base formation is the appearance of a strong absorption band corresponding to the azomethine (C=N) stretching vibration, typically found in the region of 1550-1660 cm⁻¹.[13]
-
Confirmation: Concurrently, the C=O stretching band of the hydrazide starting material (around 1650 cm⁻¹) should disappear or significantly diminish. The N-H stretching vibration of the hydrazide moiety is usually observed around 3050 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
-
¹H NMR: The most characteristic signal in the proton NMR spectrum is a singlet in the downfield region, typically between δ 8.0–9.0 ppm, which corresponds to the azomethine proton (-CH=N-).[13][14] The exact chemical shift is influenced by the electronic nature of the substituents on the aromatic ring. The disappearance of the aldehyde proton signal (usually δ 9.5-10.5 ppm) also confirms the reaction.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the azomethine carbon (-CH=N-) in the range of δ 147-166 ppm.[13][14]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the final product.
-
Validation: The mass spectrum should display a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the synthesized Schiff base, providing unequivocal confirmation of the compound's identity.[15]
Conclusion
This application note provides a reliable and reproducible protocol for the synthesis and characterization of novel Schiff bases from 2-(p-Tolylthio)acetohydrazide. The methodology is robust, high-yielding, and applicable to a wide variety of aromatic aldehydes, making it an excellent tool for generating compound libraries for drug discovery and development. The detailed characterization workflow ensures the structural integrity and purity of the synthesized molecules, providing a solid foundation for subsequent biological evaluation and structure-activity relationship (SAR) studies.
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Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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Role of Schiff Base in Drug Discovery Research. (2016). Hilaris Publisher. Retrieved February 12, 2026, from [Link]
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Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences. Retrieved February 12, 2026, from [Link]
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Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. (2024). ACS Omega. Retrieved February 12, 2026, from [Link]
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Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (2023). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Promising Schiff bases in antiviral drug design and discovery. (2023). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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APPLICATION OF METAL COMPLEXES OF SCHIFF BASES AS AN ANTIMICROBIAL DRUG: A REVIEW OF RECENT WORKS. (2017). Semantic Scholar. Retrieved February 12, 2026, from [Link]
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Preparation and Characterization of Some Schiff Base Compounds. (2020). DergiPark. Retrieved February 12, 2026, from [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Mass spectra of the Schiff base. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Iraqi National Journal of Chemistry. Retrieved February 12, 2026, from [Link]
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Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024). ACS Publications. Retrieved February 12, 2026, from [Link]
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hydrazone schiff base: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 12, 2026, from [Link]
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Different Schiff Bases—Structure, Importance and Classification. (2022). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. (2020). RSC Publishing. Retrieved February 12, 2026, from [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing. Retrieved February 12, 2026, from [Link]
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Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2024). MDPI. Retrieved February 12, 2026, from [Link]
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Synthesis, characterization and biological activity of a novel p-toulic hydrazone and resacetophenone schiff base (RAPPTH) ligan. (2013). Der Pharma Chemica. Retrieved February 12, 2026, from [Link]
-
Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. (n.d.). Prime Scholars. Retrieved February 12, 2026, from [Link]
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Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (2016). Semantic Scholar. Retrieved February 12, 2026, from [Link]
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Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021). Baghdad Science Journal. Retrieved February 12, 2026, from [Link]
-
Synthesis of Schiff's Bases With Simple Synthetic Approach. (2013). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis and characterization of novel Schiff base ligands. (2023). International Journal of Chemical Studies. Retrieved February 12, 2026, from [Link]
-
synthesis and characterization of schiff base and its transition metal complexes derived from 3-ethoxysalicylaldehyde and p-toluidine. (2021). Rasayan Journal of Chemistry. Retrieved February 12, 2026, from [Link]
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Green route for efficient synthesis of biologically active schiff base ligand derived from 2 – hydroxy acetophenone. (2019). SciSpace. Retrieved February 12, 2026, from [Link]
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Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. (2023). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. (2012). SciELO México. Retrieved February 12, 2026, from [Link]
-
Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. (2022). International Journal of Science and Research Archive. Retrieved February 12, 2026, from [Link]
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Synthesis of 2‐hydroxy‐5‐((p‐tolylthio)methyl)benzaldehyde 2. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]
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Application Note: Accelerated Synthesis of Bio-Relevant Heterocycles from 2-[(4-Methylphenyl)sulfanyl]acetohydrazide Using Microwave-Assisted Methodologies
Introduction: The Strategic Advantage of Microwave-Assisted Synthesis in Drug Discovery
In the landscape of modern medicinal chemistry, the rapid and efficient synthesis of novel molecular entities is a cornerstone of the drug discovery process.[1][2] Heterocyclic compounds, in particular, represent a privileged class of scaffolds due to their ubiquitous presence in a vast array of pharmaceuticals and their diverse biological activities.[3] The starting material, 2-[(4-Methylphenyl)sulfanyl]acetohydrazide, is a versatile precursor for the synthesis of a variety of bioactive heterocyclic systems. This application note provides a detailed guide to the microwave-assisted synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles from this key intermediate.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and often enhanced purity compared to conventional heating methods.[1][2][4] This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[5][6][7] The direct "in-core" heating minimizes thermal gradients and side reactions, contributing to cleaner reaction profiles.[1] For researchers and professionals in drug development, mastering MAOS translates to a significant acceleration of the hit-to-lead and lead optimization phases.[1]
This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for leveraging microwave energy in the synthesis of heterocycles from 2-[(4-Methylphenyl)sulfanyl]acetohydrazide.
The Principle of Microwave-Assisted Organic Synthesis
Conventional heating methods rely on the transfer of thermal energy through conduction and convection, which is often a slow and inefficient process. In contrast, microwave-assisted synthesis utilizes the dielectric heating properties of the reactants and solvent.[6][7] The core mechanisms are:
-
Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating.[5][8]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat throughout the reaction medium.[6][8]
This direct coupling of microwave energy with the molecules in the reaction mixture leads to a rapid rise in temperature, often allowing reactions to be completed in minutes rather than hours.[1][2]
Experimental Protocols: Microwave-Assisted Synthesis of Heterocycles
The following protocols detail the synthesis of 1,3,4-oxadiazole and 1,2,4-triazole derivatives from 2-[(4-Methylphenyl)sulfanyl]acetohydrazide. These protocols are designed for use with a dedicated laboratory microwave reactor.
Protocol 1: Synthesis of 2-{[5-(Aryl)-1,3,4-oxadiazol-2-yl]methyl}(4-methylphenyl)sulfane Derivatives
1,3,4-Oxadiazoles are a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[9][10]
Reaction Scheme:
Caption: Synthesis of 1,3,4-oxadiazole derivatives.
Materials and Reagents:
-
2-[(4-Methylphenyl)sulfanyl]acetohydrazide
-
Substituted aromatic carboxylic acid (e.g., benzoic acid, 4-chlorobenzoic acid)
-
Phosphorus oxychloride (POCl₃)
-
Microwave reaction vials (10 mL) with stir bars
-
Ethanol for recrystallization
Step-by-Step Protocol:
-
To a 10 mL microwave reaction vial, add 2-[(4-Methylphenyl)sulfanyl]acetohydrazide (1 mmol), the desired substituted aromatic carboxylic acid (1 mmol), and phosphorus oxychloride (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120-140°C for 5-10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 2-{[5-(aryl)-1,3,4-oxadiazol-2-yl]methyl}(4-methylphenyl)sulfane derivative.
Rationale for Experimental Choices:
-
Phosphorus oxychloride (POCl₃): Acts as both a solvent and a dehydrating agent, facilitating the cyclization of the hydrazide with the carboxylic acid.
-
Microwave Irradiation: The use of microwave heating dramatically accelerates the cyclodehydration reaction, which conventionally requires several hours of refluxing.[9][11]
Protocol 2: Synthesis of 4-Amino-5-({(4-methylphenyl)sulfanyl]methyl)-4H-1,2,4-triazole-3-thiol
1,2,4-Triazole derivatives are known for their diverse pharmacological properties, including antifungal, anti-inflammatory, and antimicrobial activities.[12][13]
Reaction Scheme:
Caption: Synthesis of 1,2,4-triazole-3-thiol derivative.
Materials and Reagents:
-
2-[(4-Methylphenyl)sulfanyl]acetohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Microwave reaction vials (10 mL) with stir bars
Step-by-Step Protocol:
-
In a 10 mL microwave reaction vial, dissolve 2-[(4-Methylphenyl)sulfanyl]acetohydrazide (1 mmol) and potassium hydroxide (1.5 mmol) in ethanol (5 mL).
-
Add carbon disulfide (1.2 mmol) to the mixture and stir for 30 minutes at room temperature.
-
Add hydrazine hydrate (2 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-120°C for 10-15 minutes.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the pure product.
Rationale for Experimental Choices:
-
Carbon Disulfide and Hydrazine Hydrate: These reagents are essential for the construction of the 1,2,4-triazole-3-thiol ring system from the starting hydrazide.
-
Microwave Irradiation: Microwave heating significantly reduces the reaction time for the cyclization process, which would otherwise require prolonged heating under conventional conditions.[14][15]
Comparative Data: Microwave-Assisted vs. Conventional Synthesis
The primary advantages of microwave-assisted synthesis are the dramatic reduction in reaction times and often an improvement in product yields. The following table provides a comparative overview based on typical results for analogous reactions found in the literature.
| Heterocyclic System | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1,3,4-Oxadiazoles | Microwave-Assisted | 120-140 | 5-10 min | 85-95 | [16],[9] |
| Conventional | 100-120 (Reflux) | 7-9 h | 70-85 | [16],[17] | |
| 1,2,4-Triazoles | Microwave-Assisted | 100-130 | 10-20 min | 80-92 | [12],[14] |
| Conventional | 80-100 (Reflux) | 8-12 h | 65-80 | [12] | |
| Pyrazoles | Microwave-Assisted | 60-130 | 2-10 min | 91-98 | [18],[19] |
| Conventional | 75-80 | 1-2 h | 73-90 | [18],[19] |
Workflow for Microwave-Assisted Synthesis
The general workflow for performing a microwave-assisted synthesis experiment is streamlined for efficiency and reproducibility.
Caption: General workflow for microwave-assisted synthesis.
Conclusion: Embracing a Greener and More Efficient Synthetic Approach
Microwave-assisted synthesis offers a compelling alternative to conventional heating methods for the synthesis of heterocyclic compounds from 2-[(4-Methylphenyl)sulfanyl]acetohydrazide. The significant reduction in reaction times, improved yields, and alignment with the principles of green chemistry make it an invaluable tool for researchers in drug discovery and development.[6][7][20] By adopting these protocols, scientists can accelerate their research, enhance productivity, and contribute to more sustainable laboratory practices.
References
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research. Available at: [Link]
-
The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
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Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
The impact of microwave synthesis on drug discovery. PubMed. Available at: [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. PMC - NIH. Available at: [Link]
-
Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. Available at: [Link]
-
Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Available at: [Link]
-
Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. MDPI. Available at: [Link]
-
Green Chemistry: Microwave assisted synthesis. YouTube. Available at: [Link]
-
Synthetic Applications for Microwave Synthesis. CEM Corporation. Available at: [Link]
-
Microwave assisted synthesis of N-substituted benzylidene-2-(1Hbenzotriazol- 1-yl) acetohydrazide derivatives as Antibacterial agents. ProQuest. Available at: [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Synthesis and biological activity of anthelmintic thiadiazoles using an AF-2 receptor binding assay. PubMed. Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. PMC. Available at: [Link]
-
Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and. Indian Journal of Chemistry. Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. Available at: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. ResearchGate. Available at: [Link]
-
1,3,4-Thiadiazoles: Aryl, Heteroaryl and Glycosyl Hybrids Synthesis and Related Bioactivities. Journal of Qassim University for Science. Available at: [Link]
-
Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. IJSDR. Available at: [Link]
-
Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. PMC. Available at: [Link]
-
Microwave-Assisted Synthesis of Some 1,3,4-Oxadiazole Derivatives and Evaluation of Their Antibacterial and Antifungal Activity. ResearchGate. Available at: [Link]
-
Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. Indian Academy of Sciences. Available at: [Link]
-
Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. Available at: [Link]
-
Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory. Journal of Young Pharmacists. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
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- 20. ijnrd.org [ijnrd.org]
Application Notes & Protocols: Antimicrobial Susceptibility Testing of p-Tolylthio Acetohydrazide Derivatives
Introduction: The Imperative for Novel Antimicrobial Exploration
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent antibacterial or antifungal properties.[1] P-tolylthio acetohydrazide derivatives represent a promising, yet underexplored, class of compounds. Structurally related to hydrazide and thio-derivatives, which have shown varied biological activities, this scaffold warrants rigorous investigation.[2][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust antimicrobial susceptibility testing (AST) for this specific class of compounds. The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[1][5] Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating reproducible and comparable data.[1][6][7][8]
Foundational Principles and Strategic Considerations
Mechanism of Action Hypothesis and Method Selection
While the precise mechanism of p-tolylthio acetohydrazide derivatives is likely under investigation, their core structure suggests potential interference with cell wall synthesis, nucleic acid replication, or essential enzymatic pathways. Given this, two universally accepted and robust phenotypic methods are recommended for initial screening and characterization:
-
Broth Microdilution: This is the gold-standard method for quantitative MIC determination, offering high reproducibility and the ability to test numerous compounds and concentrations simultaneously.[5][6][8] It is the cornerstone of any serious antimicrobial development program.
-
Disk Diffusion: A qualitative or semi-quantitative method ideal for initial high-throughput screening of multiple derivatives. It provides a rapid visual assessment of antimicrobial activity, observed as a "zone of inhibition."[5]
Critical Compound Characteristics: Solubility and Stability
A frequent failure point in early-stage antimicrobial testing is inadequate compound solubility in aqueous testing media. P-tolylthio acetohydrazide derivatives may exhibit limited water solubility.
-
Causality: If a compound precipitates in the test medium, its effective concentration is unknown, rendering the MIC value invalid.
-
Protocol Insight: It is essential to determine the maximum soluble concentration of each derivative in the chosen test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) with a minimal, standardized concentration of a solubilizing agent like dimethyl sulfoxide (DMSO). The final DMSO concentration in the assay should not exceed 1% (v/v), as higher concentrations can inhibit microbial growth and confound results. A solubility test must be performed prior to initiating AST.
Core Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M07 guidelines and is designed to determine the quantitative MIC of p-tolylthio acetohydrazide derivatives.[6][8]
Materials and Reagents
-
P-tolylthio acetohydrazide derivatives
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well, U-bottom microtiter plates
-
Selected microbial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)[9][10]
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
Multichannel pipette
-
Incubator (35 ± 2 °C)
-
Microplate reader (optional)
Step-by-Step Methodology
-
Preparation of Compound Stock Solution:
-
Accurately weigh the p-tolylthio acetohydrazide derivative and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 1280 µg/mL). Expert Tip: Ensure complete dissolution; gentle warming or vortexing may be required.
-
-
Preparation of Intermediate Dilutions:
-
Create an intermediate plate by performing a serial 2-fold dilution of the primary stock in sterile broth or water. This plate will serve as the source for the final assay plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this adjusted suspension into CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11] Trustworthiness Check: The timing and density of the inoculum are critical variables; deviations can lead to inaccurate MIC values.
-
-
Assay Plate Preparation:
-
Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Transfer 50 µL of the appropriate compound concentration from the intermediate plate to the corresponding wells of the assay plate, creating a 2-fold serial dilution (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Finally, add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 150 µL.
-
Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control antibiotic.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as observed by the naked eye. A clear well indicates inhibition.
-
Workflow Visualization
Caption: Workflow for Broth Microdilution MIC Determination.
Core Protocol 2: Disk Diffusion for Preliminary Screening
This qualitative method, based on EUCAST and CLSI principles, is excellent for rapidly screening a library of derivatives.[12]
Materials and Reagents
-
P-tolylthio acetohydrazide derivatives
-
Appropriate solvent (e.g., DMSO)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial inoculum prepared to 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
Step-by-Step Methodology
-
Disk Preparation:
-
Dissolve each derivative in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile blank paper disks with a fixed volume of the compound solution (e.g., 10 µL, to yield 10 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Disk Application:
-
Within 15 minutes of inoculation, use sterile forceps to place the impregnated disks onto the agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Include a solvent-only control disk and a positive control antibiotic disk.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. The size of the zone correlates with the activity of the compound.
-
Data Presentation and Quality Control
Summarizing Quantitative Data
Experimental findings should be tabulated for clear comparison.
Table 1: Example MIC Data for p-Tolylthio Acetohydrazide Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Positive Control |
|---|---|---|---|---|---|
| PTAH-001 | S. aureus ATCC® 29213™ | Positive | 8 | Ciprofloxacin | 0.25 |
| PTAH-001 | E. coli ATCC® 25922™ | Negative | 32 | Ciprofloxacin | 0.008 |
| PTAH-002 | S. aureus ATCC® 29213™ | Positive | 16 | Ciprofloxacin | 0.25 |
| PTAH-002 | E. coli ATCC® 25922™ | Negative | >64 | Ciprofloxacin | 0.008 |
The Self-Validating System: Quality Control
Quality control (QC) is non-negotiable for ensuring the accuracy and reproducibility of AST results.[13][14] It validates the entire test system, from media and reagents to operator technique.[9][10]
-
Principle: Standard QC strains with known, predictable susceptibility patterns are tested in parallel with the novel compounds.[9][10]
-
Execution: For every batch of tests, include the appropriate ATCC® reference strains. The resulting MIC or zone diameter must fall within the acceptable ranges published by CLSI or EUCAST.[13][15] If the QC result is out of range, patient or experimental results cannot be reported, and the entire test must be repeated after troubleshooting.[9]
Table 2: Example CLSI-Published QC Ranges for Broth Microdilution
| QC Strain | QC Antibiotic | Acceptable MIC Range (µg/mL) |
|---|---|---|
| S. aureus ATCC® 29213™ | Vancomycin | 0.5 - 2 |
| E. coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.016 |
| P. aeruginosa ATCC® 27853™ | Gentamicin | 0.5 - 2 |
Logical Framework for QC
Caption: Decision logic for quality control in AST.
References
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). PMC. [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class. [Link]
-
Quality Control Strains (standard strains) and their Uses. (2021, November 20). Microbe Online. [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. (n.d.). PHE. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). PMC. [Link]
-
Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. (2012). Journal of Clinical Microbiology, 50(11), 3477-3482. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
-
EUCAST: EUCAST - Home. (n.d.). EUCAST. [Link]
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2022). MDPI. [Link]
-
Expert Rules. (n.d.). EUCAST. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). NICD. [Link]
-
Disk Diffusion and Quality Control. (n.d.). EUCAST. [Link]
-
Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe. (2015). UKHSA Research Portal. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
-
Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. (2025). MDPI. [Link]
-
Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene. (n.d.). SciSpace. [Link]
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). NCBI. [Link]
Sources
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. microbeonline.com [microbeonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. bsac.org.uk [bsac.org.uk]
Application Note: Synthesis & Characterization of N'-Arylidene-2-[(4-Methylphenyl)sulfanyl]acetohydrazides
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the protocol for synthesizing Schiff bases (hydrazones) from 2-[(4-Methylphenyl)sulfanyl]acetohydrazide , a scaffold with significant pharmacological potential (antimicrobial, anti-inflammatory, and anticancer).
Introduction & Scientific Context
The condensation of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide with aromatic aldehydes yields N'-arylidene-2-[(4-methylphenyl)sulfanyl]acetohydrazides . These compounds represent a privileged scaffold in medicinal chemistry, combining a lipophilic thioether (sulfide) linker with a bioactive acylhydrazone (–CONHN=CH–) pharmacophore.
Therapeutic Relevance[1][2]
-
Antimicrobial Activity: The hydrazone linkage mimics peptide bonds, allowing these molecules to inhibit bacterial protein synthesis or cell wall formation.
-
Enzyme Inhibition: The scaffold has shown potential in inhibiting urease and glycation, relevant for ulcer therapy and diabetes management.
-
Anticancer Potential: Similar thio-hydrazone derivatives act as kinase inhibitors (e.g., EGFR or SHP2 inhibition) by chelating metal ions in active sites.
Reaction Mechanism
The reaction follows a classical acid-catalyzed nucleophilic addition-elimination pathway.
-
Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal amino group (
) of the hydrazide attacks the activated carbonyl carbon. -
Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form the imine (
) bond.
Mechanistic Pathway Visualization
Figure 1: Simplified mechanistic flow of acid-catalyzed hydrazone formation.
Experimental Protocol
This protocol is optimized for high yield and purity, minimizing side reactions such as azine formation.
Materials & Reagents[3][4][5][6][7][8][9]
-
Precursor: 2-[(4-Methylphenyl)sulfanyl]acetohydrazide (Synthesized from p-thiocresol and ethyl chloroacetate).
-
Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde).
-
Solvent: Absolute Ethanol (99.8%).
-
Catalyst: Glacial Acetic Acid (AcOH).[1]
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, TLC silica plates.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Weigh 1.0 mmol of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide into a 100 mL round-bottom flask.
-
Add 15–20 mL of absolute ethanol. Stir until the hydrazide is partially or fully dissolved (gentle warming may be required).
-
Add 1.0–1.1 mmol (slight excess) of the chosen aromatic aldehyde.
-
Add 2–3 drops of Glacial Acetic Acid. Note: Excess acid can protonate the hydrazine nitrogen, deactivating it.
Step 2: Reflux & Monitoring
-
Attach the reflux condenser and heat the mixture to reflux (approx. 78–80 °C) with stirring.
-
Time: Reflux for 2 to 4 hours .
-
Monitoring: Check progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase. The product will typically appear as a new spot with a different Rf value than the starting aldehyde.
Step 3: Work-up & Isolation
-
Allow the reaction mixture to cool slowly to room temperature. Crystallization often initiates during cooling.
-
If no precipitate forms, pour the mixture onto 50 mL of crushed ice/water and stir vigorously.
-
Filter the solid precipitate using a Buchner funnel under vacuum.
-
Wash the solid with cold ethanol (5 mL) followed by cold water (20 mL) to remove unreacted aldehyde and acid catalyst.
Step 4: Purification
-
Recrystallize the crude solid from hot ethanol .
-
Dissolve solid in minimum boiling ethanol.
-
Filter while hot (if insoluble impurities exist).
-
Cool to room temperature, then refrigerate to maximize yield.
-
-
Dry the pure crystals in a desiccator or vacuum oven at 50 °C.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for condensation reaction.
Characterization & Data Analysis
Successful synthesis is validated by the disappearance of the
Expected Spectral Data
| Technique | Functional Group | Expected Signal / Value | Notes |
| FT-IR | Amide NH stretch. | ||
| Amide I band (strong). | |||
| Diagnostic band for Schiff base. | |||
| Thioether linkage. | |||
| 1H NMR | Key confirmation signal. | ||
| (DMSO- | Exchangeable with | ||
| Methylene protons next to Sulfur. | |||
| Methyl group on the phenyl ring. |
Troubleshooting Table
| Observation | Probable Cause | Solution |
| Low Yield / No Precipitate | High solubility of product in EtOH. | Pour reaction mixture into ice water; scratch glass to induce nucleation. |
| Impure Product (TLC) | Unreacted aldehyde remaining. | Increase reflux time; Recrystallize from EtOH/Water mix. |
| Oily Product | Incomplete drying or solvent trapping. | Triturate the oil with cold diethyl ether or hexane to solidify. |
References
-
BenchChem. A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide.[3] (2025).[3][4][5] Link
-
Der Pharma Chemica. Synthesis and spectroscopic characterization of some novel Schiff bases of benzylidene derivatives. (2016).[4] Link
-
Baghdad Science Journal. Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021).[6] Link
-
ResearchGate. Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. (2011). Link
-
Asian Journal of Chemistry. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl). (2013).[5] Link
Sources
Troubleshooting & Optimization
Improving yield of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide synthesis
Ticket Subject: Yield Optimization for 2-[(4-Methylphenyl)sulfanyl]acetohydrazide Case ID: TH-4ME-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are experiencing suboptimal yields in the synthesis of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide . This molecule is constructed via a two-step sequence: S-alkylation of 4-methylbenzenethiol (p-thiocresol) followed by hydrazinolysis of the resulting ester.
Our analysis indicates that yield losses are likely occurring due to three specific failure modes:
-
Oxidative Dimerization: The thiol starting material converts to bis(4-methylphenyl) disulfide before alkylation.
-
Bis-Hydrazide Formation: Insufficient hydrazine stoichiometry leads to a symmetrical dimer in the second step.
-
Hydrolytic Competition: Presence of moisture during alkylation hydrolyzes the ester intermediate.
Visual Workflow: The Optimized Pathway
The following diagram outlines the critical decision nodes and reaction flow.
Figure 1: Critical reaction pathway and failure points for thio-hydrazide synthesis.
Module 1: S-Alkylation (The Ester Intermediate)
Objective: Synthesize Ethyl 2-[(4-methylphenyl)sulfanyl]acetate.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Yield < 50% | Disulfide Formation: The thiol oxidized to bis(4-methylphenyl) disulfide (Ar-S-S-Ar). This is non-nucleophilic and dead-ends the reaction. | Degas Solvents: Sparge reaction solvents with |
| Sticky/Oily Product | Residual Solvent (DMF/DMSO): High boiling point solvents are trapped in the lattice. | Switch Solvent: Use Acetone (reflux) with |
| Unreacted Thiol | Weak Base/Poor Nucleophilicity: The base failed to fully deprotonate the thiol. | Catalysis: Add 5-10 mol% Potassium Iodide (KI) . This generates the in situ iodoacetate, which is a faster electrophile (Finkelstein reaction). |
FAQ: Step 1
Q: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate (
Module 2: Hydrazinolysis (The Final Step)
Objective: Convert the ester to the hydrazide.[1][2]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Insoluble White Solid (High MP) | Bis-Hydrazide Impurity: You formed the symmetrical dimer: | Increase Stoichiometry: Use 3.0 to 5.0 equivalents of Hydrazine Hydrate. The excess hydrazine ensures the mono-hydrazide forms before the product can attack another ester molecule. |
| Product is an Oil | Incomplete Cyclization/Reaction: Reaction stopped too early, or presence of unreacted ester. | TLC Monitoring: Do not stop reflux until the ester spot ( |
| Yellow Coloration | Oxidation: Trace oxidation of the sulfur bridge or hydrazine impurities. | Recrystallization: Recrystallize immediately from hot Ethanol. |
FAQ: Step 2
Q: My product won't precipitate from Ethanol. What now? A: This is a common solubility issue.
-
Concentrate the reaction mixture to 25% of its original volume via rotary evaporation.
-
Cool the flask in an ice-salt bath (
). -
Add cold water dropwise. The change in polarity often forces the hydrophobic p-tolyl group to aggregate and precipitate the solid.
Module 3: The "Gold Standard" Protocol (SOP)
Based on consolidated optimization data.
Step 1: Synthesis of Ethyl 2-[(4-methylphenyl)sulfanyl]acetate
-
Setup: 250 mL Round Bottom Flask (RBF), reflux condenser,
balloon. -
Reagents:
-
4-Methylbenzenethiol (10 mmol, 1.24 g)
-
Ethyl chloroacetate (11 mmol, 1.35 g) — Slight excess drives completion.
- (Anhydrous, 15 mmol, 2.07 g)
-
Acetone (Dry, 50 mL)
-
-
Procedure:
-
Dissolve thiol in acetone. Add
. Stir for 15 min under (Color may change to yellow as thiolate forms). -
Add Ethyl chloroacetate dropwise.
-
Reflux for 4–6 hours. Monitor TLC (Hexane:EtOAc 8:2).
-
Workup: Filter off inorganic salts while hot. Evaporate acetone. The residue is usually pure enough for Step 2. If not, wash with 5% NaOH to remove unreacted thiol.
-
Step 2: Synthesis of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
-
Setup: 100 mL RBF, reflux condenser.
-
Reagents:
-
Crude Ester from Step 1 (approx. 10 mmol)
-
Hydrazine Hydrate (80% or 99%, 40 mmol , 2.0 g/mL approx) — 4x Excess is critical.
-
Absolute Ethanol (30 mL)
-
-
Procedure:
-
Add Hydrazine Hydrate slowly at room temperature.[4]
-
Reflux for 4–5 hours.
-
Isolation: Concentrate solvent to half volume. Cool to room temperature, then to
. -
Filter the white solid. Wash with cold water (removes excess hydrazine) and cold ethanol.
-
Drying: Vacuum dry at
.
Safety & Odor Management
-
The "Stench" Factor: 4-Methylbenzenethiol has a low odor threshold and is offensive.
-
Containment: Keep all thiol-contaminated glassware in the fume hood.
-
Neutralization: Prepare a bath of 10% Sodium Hypochlorite (Bleach) . Soak all glassware used in Step 1 for 2 hours before washing. This oxidizes the thiol to the odorless sulfonic acid.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for S-alkylation and hydrazide formation).
-
Sellitepe, H. E., et al. (2021).[5] Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides. Applied Sciences, 11(13), 5830. (Conditions for hydrazide synthesis from esters).
-
BenchChem. (2025).[6] Experimental procedure for thioetherification using Ethyl chloro(methylthio)acetate. (Protocol for thioether synthesis).[6]
-
PubChem. (2025).[7] 4-Methylbenzenethiol Compound Summary. (Physical properties and safety data).
Sources
- 1. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement of (4-methylphenyl)sulfanyl Acetohydrazide
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (4-methylphenyl)sulfanyl acetohydrazide. This guide is structured to provide practical, in-depth solutions to the solubility challenges frequently encountered with this class of compounds. Our goal is to move beyond simple protocols and equip you with the scientific rationale to troubleshoot and optimize your experimental outcomes.
Part 1: Understanding the Molecule - A Proactive Approach to Solubility
Before attempting to dissolve (4-methylphenyl)sulfanyl acetohydrazide, it's crucial to analyze its structural features. This allows us to anticipate its solubility behavior and select a logical starting point for solvent screening.
(4-methylphenyl)sulfanyl acetohydrazide possesses a unique combination of functional groups that dictate its solubility profile:
-
Aromatic Phenyl Ring: The (4-methylphenyl) group is nonpolar and hydrophobic, which tends to decrease solubility in polar solvents like water.
-
Sulfanyl (Thioether) Linkage: The -S- group is relatively nonpolar.
-
Acetohydrazide Group: The -C(=O)NHNH2 group is polar and capable of acting as both a hydrogen bond donor and acceptor. This part of the molecule will favor interactions with polar solvents.
Expert Insight: The presence of both a significant hydrophobic region (the substituted phenyl ring) and a polar, hydrogen-bonding region (the hydrazide group) suggests that (4-methylphenyl)sulfanyl acetohydrazide will likely exhibit poor solubility in both highly nonpolar solvents (like hexanes) and highly polar protic solvents (like water). Its optimal solubility is likely to be found in solvents of intermediate polarity or in solvent mixtures where both polar and nonpolar interactions can be satisfied. Hydrazide derivatives are known to exhibit keto-enol tautomerism in solution, which can further influence their interaction with solvents[1].
Part 2: Troubleshooting & Experimental Guides
This section is designed in a question-and-answer format to directly address the common issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very low solubility of (4-methylphenyl)sulfanyl acetohydrazide in common solvents like methanol and water. Is this expected?
A1: Yes, this is an expected behavior. The large, nonpolar surface area of the 4-methylphenyl group counteracts the polar nature of the acetohydrazide group. In a highly polar solvent like water, the hydrophobic portion of the molecule prevents effective solvation. In a moderately polar solvent like methanol, while solubility is likely better than in water, it can still be limited. A systematic screening of solvents with varying polarities is the recommended first step.
Q2: My compound is precipitating out of solution over time, even after initial dissolution. What is happening?
A2: This phenomenon, often referred to as "crashing out," typically indicates that you have created a supersaturated, thermodynamically unstable solution. This can happen if you used heat to dissolve the compound and then cooled the solution, or if a slow-to-form, more stable crystal lattice is precipitating. Consider using a co-solvent system or preparing a solid dispersion to create a more stable formulation[2][3].
Q3: Can I use pH modification to improve the solubility of (4-methylphenyl)sulfanyl acetohydrazide?
A3: Possibly. The acetohydrazide moiety has a basic nitrogen atom that can be protonated under acidic conditions to form a salt. Salt formation dramatically increases the polarity of a molecule and can significantly enhance aqueous solubility. However, be aware that the stability of the hydrazide functional group can be sensitive to pH extremes, particularly strong acids. A preliminary stability study is recommended.
Troubleshooting Guide 1: Systematic Solvent Screening
Issue: You are unsure which solvent to use for your experiment and need a reliable starting point.
Underlying Principle: The principle of "like dissolves like" is a useful starting point. However, for a molecule with mixed polarity like (4-methylphenyl)sulfanyl acetohydrazide, a single solvent may not be optimal. A systematic screening across a range of solvent polarities is the most effective initial approach.
Workflow for Initial Solvent Screening
Caption: Workflow for systematic solvent screening.
Protocol for Solvent Screening
-
Preparation: Accurately weigh a small, consistent amount of (4-methylphenyl)sulfanyl acetohydrazide (e.g., 5 mg) into several separate, small glass vials.
-
Solvent Selection: Prepare a set of solvents covering a range of polarities. Suggested solvents include:
-
Polar Protic: Ethanol, Isopropanol
-
Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Intermediate Polarity: Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Nonpolar: Toluene, Heptane
-
-
Initial Testing: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL) at room temperature.
-
Observation: Vigorously vortex each vial for 30-60 seconds. Visually inspect for complete dissolution against a dark background.
-
Incremental Challenge (If Insoluble): If the compound is not fully dissolved, apply gentle heating (e.g., to 40-50°C) or sonication for a few minutes.
-
Stability Check: For any samples that dissolve with heating, allow them to cool to room temperature and observe for any precipitation over a period of at least one hour.
-
Data Recording: Record your observations in a structured table.
Data Recording Table (Template)
| Solvent | Dielectric Constant | Observation at RT | Observation with Heat/Sonication | Stability on Cooling | Solubility Classification |
| Heptane | 1.9 | Insoluble | Insoluble | N/A | Poor |
| Toluene | 2.4 | ||||
| DCM | 9.1 | ||||
| THF | 7.5 | ||||
| Ethanol | 24.5 | ||||
| Acetonitrile | 37.5 | ||||
| DMF | 38.3 | ||||
| DMSO | 46.7 |
Troubleshooting Guide 2: Co-Solvency for Enhanced Solubility
Issue: Your compound has poor solubility in a single solvent system required for your application (e.g., an aqueous buffer).
Underlying Principle: Co-solvency is a powerful technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a nonpolar compound.[4] The co-solvent reduces the polarity of the water, making the solvent environment more favorable for the hydrophobic portions of the solute.[5][6]
Logical Framework for Co-Solvent Selection
Caption: Conceptual flow for using co-solvency to enhance solubility.
Protocol for Co-Solvency Trials
-
Select a Primary Solvent: This is the main solvent required for your downstream application (e.g., water or a specific buffer).
-
Select Promising Co-Solvents: Based on your initial screening, choose solvents in which (4-methylphenyl)sulfanyl acetohydrazide showed at least partial solubility. Common choices for aqueous systems include ethanol, propylene glycol, PEG 400, and DMSO.[7]
-
Prepare Binary Mixtures: Create a series of solvent blends with varying percentages of the co-solvent in the primary solvent (e.g., 10%, 25%, 50%, 75% v/v co-solvent in water).
-
Determine Solubility: Add an excess amount of your compound to a fixed volume of each binary mixture.
-
Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically several hours to 24 hours). This ensures the solution is saturated.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Troubleshooting Guide 3: Solid Dispersions for Challenging Cases
Issue: The compound has extremely low solubility across all acceptable solvents, or co-solvency is not a viable option for the final application.
Underlying Principle: Solid dispersion is a technique where the drug is dispersed, ideally at a molecular level, within a hydrophilic solid carrier or matrix.[8] This prevents the drug molecules from forming a stable crystal lattice. When the solid dispersion is introduced to a solvent, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles with a high surface area, which significantly enhances the dissolution rate and apparent solubility.[2][9]
Common Solid Dispersion Preparation Methods
-
Solvent Evaporation Method:
-
Dissolve both the compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®, or a polyethylene glycol) in a common volatile solvent.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid mass is then collected and milled into a fine powder.[2]
-
-
Fusion (Melting) Method:
-
Heat the hydrophilic carrier until it melts.
-
Disperse the compound into the molten carrier with continuous stirring.
-
Cool the mixture rapidly (e.g., on an ice bath) to solidify the dispersion.
-
Pulverize the solid mass. This method is only suitable for thermostable compounds and carriers.[2]
-
Expert Insight: The choice of carrier is critical. The carrier should be freely soluble in the desired final solvent system and ideally have some specific interactions (like hydrogen bonding) with the drug molecule to prevent recrystallization during storage.[3]
Part 3: Quantitative Analysis of Solubility
How do I accurately measure the concentration of (4-methylphenyl)sulfanyl acetohydrazide in my saturated solutions?
Visual assessment is only qualitative. For accurate solubility determination, a quantitative analytical method is required.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. It offers high specificity and sensitivity. You would need to develop a method with a suitable column (e.g., C18) and mobile phase to separate the compound from any impurities or excipients. A calibration curve with known standards is required for quantification.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and does not overlap with the absorbance of the solvent or carrier, this can be a rapid and straightforward method. You will need to determine the λ_max (wavelength of maximum absorbance) and create a standard curve.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For very low solubility levels or complex matrices, LC-MS provides excellent sensitivity and selectivity, allowing for accurate quantification even at ng/mL levels.[10]
References
- Royal Society of Chemistry. (n.d.). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Publishing.
- National Center for Biotechnology Information. (n.d.). (4-Methylphenyl)hydrazine. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. PubChem.
- Wikipedia. (n.d.). Cosolvent.
- Journal of Advanced Pharmacy Education and Research. (n.d.).
- SciTePress. (n.d.).
- MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.
- ResearchGate. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2024). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. PMC.
- Ainurofiq, A., et al. (2024). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- JETIR. (2024). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
- ChemicalBook. (n.d.). 4-Methylbenzenesulfonhydrazide.
- ResearchGate. (2025). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients.
- Google Patents. (n.d.).
- ResearchGate. (2022). Solubility Enhancement Techniques by Solid Dispersion.
- MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions.
- SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)
- Organic Chemistry Portal. (2024).
- MDPI. (n.d.). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). N'-[(4-chlorophenyl)carbonyl]-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide. PubChem.
- ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)
- ResearchGate. (n.d.). The chemistry of hydrazides.
- National Center for Biotechnology Information. (2024). Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. PMC.
- World Journal of Pharmaceutical Research. (2020). Co-solvency and anti-solvent method for the solubility enhancement.
- National Institutes of Health. (n.d.). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide.
- International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE.
- International Journal of Pharmaceutical Sciences and Research. (2024).
- MolPort. (n.d.). 2-[(4-methylphenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide.
Sources
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- 2. jetir.org [jetir.org]
- 3. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. scispace.com [scispace.com]
- 8. japer.in [japer.in]
- 9. researchgate.net [researchgate.net]
- 10. scitepress.org [scitepress.org]
Purification methods for acetohydrazide intermediates via recrystallization
Technical Support Center: Acetohydrazide Intermediate Purification
Subject: Advanced Recrystallization & Troubleshooting for Acetohydrazide Derivatives Ticket ID: #ACH-PUR-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Acetohydrazides are critical pharmacophores and linkers in medicinal chemistry (e.g., Isoniazid derivatives, Schiff base precursors). Their synthesis via the hydrazinolysis of esters is kinetically straightforward but thermodynamically prone to specific failure modes: "oiling out," di-acylation (dimer formation), and genotoxic hydrazine retention.
This guide moves beyond standard textbook recipes. It provides a mechanistic understanding of why purification fails and how to engineer a self-validating crystallization system.
Module 1: The Solubility Matrix (Solvent Selection)
Q: Why does my standard ethanol recrystallization fail for substituted acetohydrazides?
A: While ethanol is the "gold standard" due to its hydrogen-bonding capability matching the hydrazide (
The Polarity-Solubility Logic: Acetohydrazides are "amphiphilic chameleons." The hydrazide tail is highly polar (H-bond donor/acceptor), while the aryl/alkyl head is non-polar.
-
Scenario A: High Polarity Head (e.g., Pyridine, Nitro-benzene).
-
Scenario B: Lipophilic Head (e.g., Long alkyl chains, multi-halogenated rings).
-
System:Ethyl Acetate / Hexane (or Heptane).[7]
-
Mechanism:[1][2][3][4][5][6] Ethanol is too polar; the compound precipitates as an oil (liquid-liquid phase separation) rather than a crystal. You need a solvent with a lower dielectric constant (EtOAc) to solvate the head, and a non-polar anti-solvent (Hexane) to force the polar tail to aggregate into a lattice.
-
Comparative Solvent Table:
| Solvent System | Polarity Index | Best For... | Risk Factor |
| Ethanol (Abs.) | 5.2 | Standard Aryl-hydrazides | Di-acylation: Prolonged heating can cause transamidation. |
| Ethanol/Water (1:1) | >6.0 | Highly polar/Ionic hydrazides | Drying: Water is difficult to remove; promotes hydrolysis. |
| EtOAc / Hexane | ~2.5 (Mix) | Lipophilic/Greasy compounds | Oiling Out: If Hexane is added too fast. |
| Acetonitrile | 5.8 | "Last Resort" for stubborn solids | Toxicity: Harder to remove traces than EtOH. |
Module 2: Troubleshooting "Oiling Out"
Q: My product comes out as a sticky oil at the bottom of the flask, not crystals. How do I fix this?
A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit of the solution is breached at a temperature above the crystal's melting point in that solvent mixture.
The Protocol to Rescue an Oiled Batch:
-
Re-dissolve: Heat the mixture back to reflux until the oil disappears.
-
The "Cloud Point" Adjustment:
-
Add the "Good Solvent" (e.g., Ethanol) in 5% increments until the solution is clear at a lower temperature (approx. 10-15°C below reflux).
-
Why? You are widening the Metastable Zone Width (MSZW).
-
-
Seeding (The Critical Step):
-
Controlled Cooling:
-
Wrap the flask in foil/towel to slow cooling. Do not use an ice bath yet.
-
Rapid cooling traps impurities and forces the oil phase to separate before the lattice can form.
-
Module 3: Impurity Management (Safety & Yield)
Q: How do I ensure complete removal of Hydrazine Hydrate (PGI)?
A: Hydrazine is a Potentially Genotoxic Impurity (PGI). Standard recrystallization often traps hydrazine in the crystal lattice.
-
The Azeotropic Trick: If your crude smells of ammonia/hydrazine, do not recrystallize immediately.
-
The "Mother Liquor" Check: The di-acylated byproduct (
) is the most common chemical impurity. It is usually less soluble in ethanol than the product.
Module 4: Visualized Workflows
Workflow 1: The Decision Logic for Purification
Caption: Logic flow for determining solvent suitability and handling the "oiling out" phenomenon.
Workflow 2: Impurity Fate Mapping
Caption: Fate mapping of common impurities. Note that the Dimer often precipitates before cooling and should be filtered hot.
Module 5: Master Protocol (Standard Operating Procedure)
Objective: Purification of 2-phenylacetohydrazide (and analogs).
-
Preparation: Place crude solid (10 g) in a 250 mL Erlenmeyer flask.
-
Dissolution: Add absolute Ethanol (30 mL). Add a magnetic stir bar.
-
Reflux: Heat to reflux (80°C).
-
Checkpoint: If solid does not dissolve, add Ethanol in 5 mL portions. If >100 mL is required, consider switching to Methanol.
-
-
Hot Filtration (Crucial Step):
-
While boiling, check clarity. If a fine white suspension persists, this is likely the di-acylated impurity.
-
Perform a hot filtration through a pre-warmed funnel/fluted filter paper. Discard the solid.
-
-
Crystallization:
-
Allow filtrate to cool to room temperature undisturbed (approx. 1 hour).
-
Then, place in an ice bath (0-4°C) for 30 minutes.
-
-
Collection:
-
Filter crystals via Büchner funnel.
-
Wash: Use 2 x 10 mL of ice-cold Ethanol. (Do not use room temp solvent, or yield will plummet).
-
-
Drying: Vacuum dry at 45°C for 4 hours.
-
Validation: Check Melting Point. A sharp range (<2°C) indicates high purity.
-
References
-
BenchChem Technical Support. (2025).[8][9][10] Solvent Selection for Arylacetohydrazide Synthesis. Retrieved from
-
University of Rochester. (n.d.). Recrystallization: Solvents and Troubleshooting. Department of Chemistry. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Mechanisms of Oiling Out and Nucleation. Retrieved from
-
ResearchGate Community. (2021). Discussions on Removal of Excess Hydrazine Hydrate from Synthesis. Retrieved from
-
Google Patents. (2018). CN108191706A: Synthetic method of acethydrazide using catalytic systems. Retrieved from
Sources
- 1. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. CN108191706A - The synthetic method of acethydrazide - Google Patents [patents.google.com]
- 6. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reflux time for 2-(p-Tolylthio)acetohydrazide condensation reactions
Technical Support Center: 2-(p-Tolylthio)acetohydrazide Reactions
Welcome to the technical support center for optimizing condensation reactions involving 2-(p-Tolylthio)acetohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the condensation reaction between 2-(p-Tolylthio)acetohydrazide and an aldehyde or ketone?
The reaction is a nucleophilic addition-elimination, resulting in the formation of a hydrazone. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), characteristic of a hydrazone. This reaction is typically acid-catalyzed.[1][2]
Q2: Why is heating under reflux the standard procedure for this reaction?
Heating under reflux serves two primary purposes. First, it provides the necessary activation energy to overcome the kinetic barrier of the reaction, increasing the reaction rate. Many hydrazone formations are slow at room temperature, especially with sterically hindered reactants.[3] Second, refluxing maintains a constant, elevated temperature without loss of solvent, ensuring stable and reproducible reaction conditions over extended periods.
Q3: I am setting up this reaction for the first time. What is a reasonable starting reflux time to test?
A typical starting point for these reactions ranges from 2 to 4 hours.[4][5] However, this is highly substrate-dependent. Reactions with reactive aldehydes may complete faster, while those with sterically hindered ketones could require significantly longer periods, sometimes up to 24 hours.[6] The key is not to rely on a fixed time, but to actively monitor the reaction's progress. [1][7]
Q4: How do I properly monitor the reaction to determine the optimal reflux time?
The most effective and widely used method is Thin Layer Chromatography (TLC).[1][3][4]
-
Baseline (T=0): Before starting reflux, spot your starting materials (hydrazide and carbonyl compound) and a co-spot of both on a TLC plate. This shows their respective Rf values.
-
Time Intervals: Once reflux begins, take a small aliquot of the reaction mixture every 30-60 minutes.
-
Analysis: Spot each aliquot on the TLC plate. The optimal reflux time is reached when the spot corresponding to the starting material (usually the limiting reagent) has been completely consumed and the intensity of the product spot is maximized.
-
Completion: Continuing to reflux after the reaction is complete can lead to the formation of degradation products or unwanted side products, so stopping at the optimal time is crucial for yield and purity.
Troubleshooting Guide: Optimizing Reflux and Yield
This section addresses common issues encountered during the condensation reaction.
Problem 1: Low or No Product Yield After Several Hours of Reflux
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Incorrect pH | The reaction is acid-catalyzed, but a pH that is too low (<3) will protonate the hydrazide's nitrogen, rendering it non-nucleophilic and stopping the reaction. A pH that is too high (>7) will not sufficiently activate the carbonyl group.[1] Solution: Ensure the reaction medium is mildly acidic (pH 4-6). Add a catalytic amount (e.g., 2-4 drops) of glacial acetic acid.[3][7][8][9] |
| Reaction is Reversible | Hydrazone formation is an equilibrium reaction that produces water.[1] If water is not removed, the reverse reaction (hydrolysis) can occur, leading to a low equilibrium concentration of the product. Solution: For stubborn reactions, perform the reflux using a Dean-Stark apparatus to azeotropically remove the water as it forms, driving the equilibrium toward the product.[1][3][10] |
| Steric Hindrance | Bulky groups on either the 2-(p-Tolylthio)acetohydrazide or the carbonyl compound can physically block the nucleophilic attack, dramatically slowing the reaction rate.[1] Solution: Increase the reflux time and continue to monitor by TLC. A higher boiling point solvent might be necessary to provide more thermal energy, but this should be approached with caution to avoid degradation. |
| Poor Reagent Quality | Impurities in the starting materials, particularly in the aldehyde/ketone, can inhibit the reaction. Old aldehydes can oxidize to carboxylic acids. Solution: Verify the purity of your starting materials via NMR or other appropriate techniques. Consider purifying reagents if necessary.[3] |
Problem 2: Reaction Stalls and Does Not Go to Completion
This is often a variation of the issues in Problem 1, particularly reversibility.
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Equilibrium Reached | The reaction may have reached its natural equilibrium point where the rates of the forward and reverse reactions are equal. Solution: As mentioned, the most effective solution is to remove water using a Dean-Stark apparatus.[1][3][10] Alternatively, using a slight excess (1.1 equivalents) of the hydrazide can sometimes help push the equilibrium.[1] |
| Catalyst Deactivation | While less common for simple acid catalysts, impurities could potentially sequester the catalyst. Solution: After several hours of stalled reaction, consider adding another drop of glacial acetic acid and continue monitoring. |
Problem 3: Multiple Spots on TLC, Indicating an Impure Product
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Azine Formation | This is a common side reaction where one molecule of hydrazine (which could be a contaminant or formed from decomposition) reacts with two molecules of the aldehyde/ketone.[1] Solution: This is primarily a purification issue. Azines can often be separated from the desired hydrazone via column chromatography or recrystallization.[3] Using a slight excess of the hydrazide can sometimes suppress this side reaction. |
| Thermal Degradation | Refluxing for an excessive amount of time or at too high a temperature can cause the starting materials or the product to decompose. Solution: Determine the optimal reflux time by careful TLC monitoring and do not heat beyond that point. If the reaction is very slow, consider if a more potent catalyst or different solvent is a better option than simply increasing heat or time indefinitely. |
| Oxidation | Hydrazides and hydrazones can be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere (e.g., Nitrogen or Argon).[1] Solution: If your substrates are particularly sensitive, consider running the reaction under an inert atmosphere. |
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting low-yield reactions.
Caption: A workflow for troubleshooting low-yield hydrazone synthesis.
Experimental Protocol: Optimizing Reflux Time
This protocol provides a self-validating workflow to determine the optimal reflux time for the condensation of 2-(p-Tolylthio)acetohydrazide with a model aldehyde (e.g., 4-chlorobenzaldehyde).
Materials:
-
2-(p-Tolylthio)acetohydrazide
-
4-Chlorobenzaldehyde
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Round-bottom flask, condenser, heating mantle
-
TLC plates (silica gel), developing chamber, UV lamp
-
TLC eluent (e.g., 3:1 Hexane:Ethyl Acetate - must be optimized)
Procedure:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-(p-Tolylthio)acetohydrazide (1.0 mmol) in absolute ethanol (15 mL). In a separate beaker, dissolve 4-chlorobenzaldehyde (1.0 mmol) in absolute ethanol (5 mL).[1][5]
-
Initial TLC: On a TLC plate, make three spots: the hydrazide solution, the aldehyde solution, and a co-spot with both. Develop the plate to establish the initial Rf values.
-
Reaction Setup: Add the aldehyde solution to the flask containing the hydrazide. Add 2-3 drops of glacial acetic acid to the mixture.[8][11]
-
Reflux & Monitoring: Attach a condenser and begin heating the mixture to a gentle reflux.
-
Time Point 1 (T=30 min): After 30 minutes of reflux, carefully take a small aliquot from the reaction mixture using a glass capillary. Spot it on a new TLC plate next to your starting material reference spots.
-
Iterative Monitoring: Repeat step 5 every 30-60 minutes. Develop each TLC plate and visualize under a UV lamp.
-
Analysis: Observe the disappearance of the limiting reagent spot (the one with the lower initial concentration or the one you expect to be consumed) and the appearance and intensification of the new product spot.
-
Determining Completion: The optimal reflux time is the point at which the limiting reagent spot is no longer visible on the TLC plate. Continuing to heat past this point risks side product formation.[3]
-
Workup: Once the reaction is complete, cool the flask to room temperature, and then in an ice bath. The product may precipitate. If so, collect it by filtration and wash with cold ethanol. If not, remove the solvent under reduced pressure to obtain the crude product.[3][5]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to remove any unreacted starting material or side products.[3]
Reflux Time Optimization Workflow
Caption: An iterative workflow for determining optimal reflux time via TLC.
Reference List
-
Benchchem. (2025). Common pitfalls to avoid when working with N-Propylnitrous hydrazide. Benchchem. Available at:
-
Al-Amiery, A. A., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches. PMC. Available at:
-
Organic Syntheses Procedure. Acetone hydrazone. Available at:
-
Güzel, Y., et al. (n.d.). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities. PMC. Available at:
-
ResearchGate. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Available at:
-
Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. JOCPR. Available at:
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at:
-
Chemistry Stack Exchange. (2015). Intramolecular hydrazide condensation. Available at:
-
MDPI. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Available at:
-
DOI. (2025). Synthesis, Characterization, Biological Properties, and Sensor Applications of Novel Thiosemicarbazone Derivatives. Available at:
-
Journal of Physics: Conference Series. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Available at:
-
PMC. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Available at:
-
Benchchem. (2025). Technical Support Center: Hydrazone Formation and Purification. Available at:
-
Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Available at:
-
PMC. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy. Available at:
-
SciELO México. (n.d.). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Available at:
-
APPENDIX ONE Summary of Synthetic Progress Toward Saudin (1). (n.d.). Available at:
-
YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]
- 10. thesis.caltech.edu [thesis.caltech.edu]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Minimizing side reactions during hydrazinolysis of (4-methylphenyl)thioacetate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the hydrazinolysis of (4-methylphenyl)thioacetate. Our goal is to provide a comprehensive resource for troubleshooting common issues and minimizing side reactions to ensure a high yield and purity of the desired acyl hydrazide product. This guide is structured to offer both quick solutions through frequently asked questions and in-depth analysis in the troubleshooting section.
I. Frequently Asked Questions (FAQs)
Q1: I'm observing a low yield of my desired (4-methylbenzoyl)hydrazine. What are the most common culprits?
A1: Low yields can stem from several factors. The most common include incomplete reaction, degradation of the starting material or product, and competing side reactions. Key areas to investigate are the quality of the hydrazine hydrate, the reaction temperature, and the potential for premature hydrolysis of the thioacetate. A detailed troubleshooting workflow is provided in Section II.
Q2: My final product is contaminated with a significant amount of 4-methylbenzoic acid. How can I prevent this?
A2: The presence of 4-methylbenzoic acid indicates that hydrolysis of the (4-methylphenyl)thioacetate is occurring as a significant side reaction. This is often exacerbated by the presence of water in the reaction mixture (other than in the hydrazine hydrate) and prolonged reaction times at elevated temperatures. Ensure you are using anhydrous solvents and consider lowering the reaction temperature.
Q3: I have an impurity with a mass corresponding to a diacylhydrazine. What causes this and how can I avoid it?
A3: The formation of 1,2-bis(4-methylbenzoyl)hydrazine is a common side reaction that occurs when the initially formed acyl hydrazide attacks another molecule of the thioacetate. This is more likely to happen if there is a localized high concentration of the thioacetate or if the hydrazine is not in sufficient excess. To minimize this, add the thioacetate slowly to a stirred solution of excess hydrazine.[1]
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[2] Use a suitable solvent system (e.g., ethyl acetate/hexane) to resolve the starting thioacetate, the desired acyl hydrazide product, and potential side products like 4-methylbenzoic acid. The reaction is complete when the starting thioacetate spot is no longer visible.
Q5: What are the best practices for purifying the final (4-methylbenzoyl)hydrazine product?
A5: Purification strategy depends on the nature of the impurities. If the primary impurity is the starting thioacetate, column chromatography may be effective. If 4-methylbenzoic acid is present, an acid-base extraction can be employed. Recrystallization from a suitable solvent system is often a good final purification step.[3]
II. Troubleshooting Guide: In-Depth Analysis and Solutions
This section provides a more detailed examination of potential issues during the hydrazinolysis of (4-methylphenyl)thioacetate, along with step-by-step protocols to mitigate them.
Problem 1: Low Yield of (4-methylbenzoyl)hydrazine
A low yield of the desired product is a multifaceted problem. The following workflow will help you systematically identify and address the root cause.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Potential Causes & Solutions:
-
Cause A: Incomplete Reaction
-
Explanation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Solution:
-
Monitor with TLC: Regularly take aliquots from the reaction mixture to monitor the disappearance of the starting material.
-
Optimize Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. A modest temperature increase (e.g., from room temperature to 40-50°C) may be beneficial.
-
Ensure Efficient Stirring: Vigorous stirring is crucial to ensure proper mixing of the reactants, especially if there are solubility issues.
-
-
-
Cause B: Degradation of Starting Material or Product
-
Explanation: (4-methylphenyl)thioacetate can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. The product, (4-methylbenzoyl)hydrazine, can also be sensitive under harsh conditions.
-
Solution:
-
Use Anhydrous Solvents: While hydrazine hydrate contains water, minimize other sources of water by using anhydrous solvents.
-
Moderate Reaction Temperature: Avoid excessively high temperatures to minimize thermal degradation.
-
Minimize Reaction Time: Once the reaction is complete as determined by TLC, proceed with the work-up promptly.
-
-
-
Cause C: Suboptimal Reagent Stoichiometry
Problem 2: Formation of 1,2-bis(4-methylbenzoyl)hydrazine (Diacylhydrazine)
The formation of this symmetrical diacylhydrazine is a common side reaction that can significantly reduce the yield of the desired mono-acyl hydrazide.
Mechanism of Diacylhydrazine Formation
Caption: Pathway for diacylhydrazine formation.
Solutions to Minimize Diacylhydrazine Formation:
-
Controlled Addition of Thioacetate: Add the (4-methylphenyl)thioacetate solution dropwise to a well-stirred solution of excess hydrazine hydrate. This ensures that the hydrazine is always in excess, favoring the formation of the mono-substituted product.[1]
-
Maintain a Molar Excess of Hydrazine: As mentioned previously, using a significant molar excess of hydrazine is critical. A 3 to 5-fold excess is a good starting point.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0-10°C) can help to control the reaction rate and reduce the likelihood of the second acylation.
Problem 3: Presence of 4-thiocresol and its Disulfide
The liberation of 4-thiocresol is an inherent part of the reaction. However, its presence and subsequent oxidation to the disulfide can complicate purification.
Solutions for Managing Thiol Byproducts:
-
Aqueous Work-up with Base: During the work-up, washing the organic layer with an aqueous base solution (e.g., 1M NaOH) will deprotonate the 4-thiocresol, forming the water-soluble thiolate salt, which can then be easily separated in the aqueous phase.
-
Oxidative Work-up: In some cases, intentionally oxidizing the thiol to the disulfide with a mild oxidizing agent during work-up can make it less volatile and easier to remove by chromatography or recrystallization. However, care must be taken to ensure the desired product is not affected.
III. Experimental Protocols
General Protocol for the Hydrazinolysis of (4-methylphenyl)thioacetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve hydrazine hydrate (3-5 equivalents) in a suitable solvent (e.g., ethanol, THF).
-
Reagent Addition: Cool the hydrazine solution to 0-10°C in an ice bath. Slowly add a solution of (4-methylphenyl)thioacetate (1 equivalent) in the same solvent dropwise over 30-60 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, followed by a dilute aqueous base (e.g., 1% NaOH) to remove 4-thiocresol, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol for Monitoring by Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation.
-
Visualization: Visualize the spots under UV light (254 nm). The starting thioacetate will likely be more nonpolar (higher Rf) than the acyl hydrazide product.
IV. Data Summary
Table 1: Influence of Reaction Parameters on Product Purity and Yield
| Parameter | Condition | Expected Outcome on Purity | Expected Outcome on Yield |
| Hydrazine Equivalents | 1.1 eq. | Potential for diacylhydrazine formation | Lower |
| 3-5 eq. | High purity, minimized diacylhydrazine | Higher | |
| Temperature | 0-10°C | High purity, reduced side reactions | May require longer reaction time |
| Room Temperature | Good balance of rate and purity | Generally good | |
| > 50°C | Increased risk of hydrolysis and degradation | Potentially lower due to side reactions | |
| Thioacetate Addition | Rapid | Increased diacylhydrazine formation | Lower |
| Slow (dropwise) | Minimized diacylhydrazine formation | Higher |
V. References
-
Troubleshooting low yield in hydrazinolysis of diethyl 4-bromopyridine-2,6-dicarboxylate - Benchchem. (URL not available)
-
Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition - MDPI. (URL not available)
-
HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS - Canadian Science Publishing. (URL not available)
-
Oxidation of Hydrazine in Aqueous Solutions - DTIC. (URL not available)
-
Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents - PubMed. (URL: [Link])
-
optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide - Benchchem. (URL not available)
-
Products of the Hypochlorite Oxidation of Hydrazine Fuels - DTIC. (URL not available)
-
Oxidation of Hydrazine (cupric & Ferric ion+chlorine &Bromine) #mscchemistrynotes @itschemistrytime - YouTube. (URL: [Link])
-
Traceless synthesis of protein thioesters using enzyme-mediated hydrazinolysis and subsequent self-editing of the cysteinyl prolyl sequence - Chemical Communications (RSC Publishing). (URL: [Link])
-
Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons - Pearson. (URL not available)
-
Thioester - Wikipedia. (URL: [Link])
-
6.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. (URL: [Link])
-
11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. (URL: [Link])
-
How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? | ResearchGate. (URL: [Link])
-
BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (URL not available)
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC. (URL: [Link])
-
Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
"side reactions to avoid in the synthesis of sulfonyl hydrazides" - Benchchem. (URL not available)
-
Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins - PMC. (URL: [Link])
-
Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC. (URL: [Link])
-
Synthesis results of segment A (1–141) hydrazide and thioester based on... - ResearchGate. (URL not available)
-
Analysis of biological thiols: determination of thiol components of disulfides and thioesters - PubMed. (URL: [Link])
-
Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine) - PubMed. (URL: [Link])
-
Hydrolysis of Esters and Thioesters - YouTube. (URL: [Link])
-
A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. (URL: [Link])
-
How to purify hydrazone? - ResearchGate. (URL: [Link])
-
Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. (URL not available)
-
21.8 Chemistry of Thioesters and Acyl Phosphates: Biological Carboxylic Acid Derivatives. (URL: [Link])
-
Sequence-Independent Traceless Method for Preparation of Peptide/Protein Thioesters Using CPaseY-Mediated Hydrazinolysis - PubMed. (URL: [Link])
-
Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross-Coupling of Aryl Halides with Hydrazine Hydrate in Water | Request PDF - ResearchGate. (URL: [Link])
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. (URL: [Link])
-
Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview - PMC - NIH. (URL: [Link])
Sources
Technical Support Center: NMR Analysis of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
Role: Senior Application Scientist Ticket ID: NMR-SUP-2024-882 Subject: Optimization of Solvent Systems for Thio-Acetohydrazide Characterization
Welcome to the Analytical Support Hub
Hello. I understand you are characterizing 2-[(4-Methylphenyl)sulfanyl]acetohydrazide (CAS: 75150-40-2). This molecule presents a classic "amphiphilic" challenge in NMR spectroscopy: it possesses a lipophilic p-tolyl tail and a highly polar, hydrogen-bond-active acetohydrazide head group.
The following guide synthesizes solubility data, exchange kinetics, and chemical shift artifacts to ensure you obtain publication-quality spectra.
Part 1: Solvent Selection Strategy
The choice of solvent dictates not just solubility, but which protons are visible. You must choose based on your specific analytical goal (e.g., full structural assignment vs. purity check).
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Exchangeable Protons (-NH-NH₂-) | Critical Interference Risks | Recommendation |
| DMSO-d₆ | Excellent | Visible (Sharp/Broad) | Residual H₂O (~3.33 ppm) may overlap with linker. | Primary Choice for full characterization. |
| Methanol-d₄ | Good | Invisible (Exchanged) | Residual solvent pentet (~3.31 ppm). | Use for skeletal confirmation only. |
| Chloroform-d | Poor to Moderate | Broad/Invisible | Aggregation causes line broadening; poor solubility of hydrazide tail. | Avoid unless checking lipophilic impurities. |
| Acetone-d₆ | Moderate | Visible (Broad) | H₂O (~2.84 ppm). | Viable alternative if DMSO is hard to remove. |
The Logic of Selection (Causality)
-
Why DMSO? The hydrazide moiety (-CONHNH2) is a hydrogen bond donor/acceptor network. DMSO disrupts intermolecular H-bonds between solute molecules, preventing aggregation and sharpening peaks. It also slows proton exchange, allowing you to see the amide (-NH-) and amine (-NH2) protons, which are critical for confirming the hydrazide formation.
-
Why Not Chloroform? While the p-tolyl group is lipophilic, the acetohydrazide tail is too polar. In CDCl₃, these molecules often form dimers or aggregates, leading to significant peak broadening or precipitation over time.
Part 2: Interactive Troubleshooting Guide (FAQs)
Q1: "I dissolved my sample in Methanol-d4, but the hydrazide protons are missing. Is my reaction incomplete?"
Diagnosis: Likely False Negative.
Mechanism: Deuterium Exchange.[1]
Methanol-d₄ is a protic solvent. The labile protons on the hydrazide group (-NH-NH2) rapidly exchange with the deuterium in the solvent (CD3OD).
-
Do not panic. This confirms the protons are acidic/exchangeable.
-
Reprocess: Run the sample in DMSO-d₆ to visualize the NH protons (typically
9.0–10.0 ppm) and NH₂ protons ( 4.0–5.0 ppm).
Q2: "In DMSO-d6, I see a massive peak at 3.33 ppm. Is this my S-CH₂ linker?"
Diagnosis: High Probability of Misassignment. Mechanism: Hygroscopic Solvent Artifact. DMSO is extremely hygroscopic. The peak at 3.33 ppm is almost certainly water (HDO). The Science:
-
The S-CH₂-CO protons in your molecule are expected to appear as a singlet in the range of 3.60 – 3.80 ppm [1].
-
Risk: If your sample is wet, the water peak can broaden and drift downfield, potentially obscuring your S-CH₂ singlet. Validation Protocol:
-
Add 1-2 drops of D₂O to the DMSO tube.
-
Shake and re-run.
-
Result: The water peak (3.33) will grow; the S-CH₂ peak (3.6-3.8) will remain constant (though the NH peaks will disappear).
Q3: "My aromatic peaks are splitting strangely. I expected two doublets."
Diagnosis: Second-Order Effects (AA'BB' System). Mechanism: Magnetic Equivalence. The p-tolyl group often appears as two doublets (an AB system) at lower fields. However, depending on the field strength (300 vs 600 MHz) and the exact chemical environment, this can look like a "roofed" quartet or a complex multiplet. Solution:
-
This is normal for para-substituted benzenes.
-
Center of doublets expected approx:
7.10 (d) and 7.40 (d). -
Integration must equal 4 protons.
Part 3: Visualized Workflows
Workflow 1: Solvent Selection Decision Tree
Figure 1: Decision logic for solvent selection based on analytical requirements.
Workflow 2: The "Water-Check" Validation Protocol
Figure 2: Protocol to distinguish the S-CH₂ linker from the solvent residual water peak.
Part 4: Experimental Protocol (Standard Operating Procedure)
Objective: Obtain a high-resolution ¹H NMR spectrum of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide.
-
Preparation:
-
Weigh 5–10 mg of the solid hydrazide into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical Step: Ensure the DMSO is from a fresh ampoule or a desiccated bottle to minimize the water peak at 3.33 ppm [2].
-
-
Acquisition:
-
Transfer to a 5mm NMR tube.
-
Temperature: 298 K (25°C).
-
Scans: 16 (minimum) to visualize the broad NH₂ protons.
-
Relaxation Delay (d1): Set to ≥ 1.0 second to allow full relaxation of the aromatic protons.
-
-
Processing & Referencing:
-
Reference the spectrum to the residual DMSO pentet at 2.50 ppm .
-
Expected Shifts (DMSO-d₆):
- 2.30 (s, 3H, Ar-CH ₃)
- 3.65 (s, 2H, S-CH ₂-CO) (Note: Verify against water peak at 3.33)
- 4.20–4.50 (br s, 2H, -NH ₂)
- 7.10–7.40 (m, 4H, Ar-H )
- 9.20–9.50 (s, 1H, -CO-NH -)
-
References
-
Fulmer, G. R., et al. (2010).[2][3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[6]
-
Babij, N. R., et al. (2016).[3][4] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667.
Sources
Technical Support Center: Sulfide-Linker Integrity in Acetohydrazide Synthesis
Effectively Handling Oxidation Sensitivity of Thioether (Sulfide) Linkers
Executive Summary
The Core Challenge: Acetohydrazide synthesis typically involves the nucleophilic attack of hydrazine hydrate on an ester.[1] While hydrazine itself is a reducing agent, the reaction environment (solvents, temperature, and trace metals) often promotes the unwanted oxidation of sulfide linkers (
The Solution: This guide provides an optimized protocol that isolates the sulfide moiety from Environmental Reactive Oxygen Species (ROS) and solvent-based peroxides, ensuring the integrity of the linker during hydrazinolysis.
The Chemistry of Sensitivity (Root Cause Analysis)
Before attempting the synthesis, it is critical to understand how the oxidation occurs despite the presence of hydrazine.
Mechanism of Failure: The "Trojan Horse" Oxidant
Operators often assume that because hydrazine is a reductant, oxidation is impossible. This is incorrect. The primary culprits are Hydroperoxides found in ether-based solvents (THF, Dioxane) and Dissolved Oxygen catalyzed by trace transition metals (Fe, Cu) found in lower-grade reagents.
Figure 1: The Oxidation Failure Pathway (Visualizing how environmental factors bypass hydrazine's reducing potential)
Caption: Figure 1. The "Trojan Horse" effect where solvent impurities and dissolved oxygen oxidize the sulfide linker (Red path) competing with the desired hydrazide formation (Green path).
Optimized Synthesis Protocol
Objective: Synthesize sulfide-bearing acetohydrazide from methyl/ethyl ester with <1% sulfoxide contamination.
Reagents & Materials
-
Substrate: Sulfide-containing alkyl ester.
-
Reagent: Hydrazine monohydrate (64-65%
, reagent grade). -
Solvent: Ethanol (Absolute, degassed) OR Methanol. Avoid THF unless freshly distilled over Na/Benzophenone.
-
Additives: EDTA (Disodium salt) - to chelate trace metals.
Step-by-Step Methodology
-
Solvent Pre-Treatment (Critical):
-
If using Ethanol/Methanol: Sparge with Nitrogen or Argon for 15-20 minutes to remove dissolved oxygen.
-
Why: At reflux temperatures, dissolved
is highly reactive toward sulfides.
-
-
Chelation Setup:
-
Add the ester (1.0 eq) to the reaction vessel.
-
Add the degassed solvent (5-10 volumes).
-
Add 0.5 - 1.0 mol% EDTA.
-
Why: EDTA sequesters trace iron/copper ions that catalyze the auto-oxidation of sulfur by air [1].
-
-
Hydrazine Addition:
-
Cool the solution to 0°C (ice bath).
-
Add Hydrazine Hydrate (3.0 - 5.0 eq) dropwise.
-
Why: Exothermic addition can generate local hotspots that favor oxidation if peroxides are present.
-
-
Reaction:
-
Warm to Room Temperature (RT). Monitor by TLC/LC-MS.
-
Note: Most acetohydrazides form within 2-6 hours at RT. Avoid reflux if possible. If heating is required, do not exceed 50°C and ensure a positive pressure of Nitrogen is maintained.
-
-
Workup (The Danger Zone):
-
Concentrate the mixture under reduced pressure (Rotavap).
-
Do not let the water bath exceed 40°C.
-
Co-evaporate with Ethanol (2x) to remove excess hydrazine and water.
-
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography, as silica gel can sometimes promote surface-catalyzed oxidation.
-
Troubleshooting Guide (FAQ)
Q1: I see a peak at M+16 in my LC-MS. Is this my product?
A: No. M+16 typically indicates the formation of a Sulfoxide (
-
Immediate Action: Check your solvent. If you used THF or an ether, test it for peroxides using starch-iodide paper.
-
Remedy: If the impurity is <10%, you may be able to reduce it back to the sulfide using mild reductants like dimethyl sulfide (DMS) and HCl, though this is risky for the hydrazide group. It is better to restart with peroxide-free solvents.
Q2: My reaction is slow at Room Temperature. Can I reflux? A: Refluxing increases oxidation risk.
-
Alternative: Instead of refluxing, increase the equivalents of Hydrazine Hydrate (up to 10 eq). Hydrazine is volatile and can be removed later. The excess concentration drives the kinetics (Le Chatelier’s principle) without adding thermal energy that activates oxidation channels.
Q3: The product turns yellow upon storage. A: This indicates auto-oxidation or trace hydrazine decomposition.
-
Fix: Store the acetohydrazide under an inert atmosphere (Argon) at -20°C. Ensure all traces of hydrazine are removed, as residual hydrazine can accelerate degradation.
Decision Matrix & Workflow
Use this logic flow to determine the safety of your current experimental setup.
Figure 2: Operator Decision Tree
Caption: Figure 2. Decision matrix for selecting safe reaction conditions to prevent sulfide oxidation.
Quantitative Data: Solvent Risk Profile
| Solvent | Peroxide Formation Risk | Relative Oxidation Risk | Recommended Pre-treatment |
| THF | High | Critical | Distill from Na/Benzophenone; Test immediately before use. |
| 1,4-Dioxane | High | Critical | Pass through activated alumina column.[2] |
| Ethanol | Low | Low | Sparge with |
| Methanol | Low | Low | Sparge with |
| DMF | Negligible | Moderate (Thermal) | Use fresh; avoid high heat which decomposes DMF. |
References
-
Drabowicz, J., & Mikołajczyk, M. (1982).[3] Synthesis of sulphoxides.[3][4] A review. Organic Preparations and Procedures International.[3]
-
BenchChem Technical Support. (2025). Technical Support Center: Optimizing Acetohydrazide Synthesis.
-
Sigma-Aldrich (Merck). (2021). Handling and Removing Peroxides from Organic Solvents.[2][5][6][7]
-
University of Wyoming Safety Office. (2021). Control and Safe Use of Peroxide Formers.[2][5][7][8]
-
Organic Chemistry Portal. (2024). Sulfoxide Synthesis by Oxidation (Prevention & Mechanisms).[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwyo.edu [uwyo.edu]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Video: Preparation and Reactions of Sulfides [jove.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. activatedaluminaballs.com [activatedaluminaballs.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide and its Analogs
For the modern researcher in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-[(4-Methylphenyl)sulfanyl]acetohydrazide. By presenting a detailed, experimentally-grounded perspective, this document aims to serve as a practical reference for the characterization of this compound and its structural analogs.
While a comprehensive, publicly available, and fully assigned experimental NMR spectrum for 2-[(4-Methylphenyl)sulfanyl]acetohydrazide could not be located in peer-reviewed literature or spectral databases after an extensive search, this guide will leverage data from structurally related compounds to provide a robust predictive analysis. This approach, grounded in the fundamental principles of NMR spectroscopy, will empower researchers to confidently identify and characterize the title compound.
The Structural Significance of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
The molecule 2-[(4-Methylphenyl)sulfanyl]acetohydrazide incorporates several key functional groups: a p-substituted aromatic ring, a thioether linkage, and an acetohydrazide moiety. This combination of structural features makes it an interesting candidate for various biological applications, as both thioether and hydrazide derivatives are known to exhibit a wide range of pharmacological activities. Accurate spectral interpretation is the first critical step in understanding the structure-activity relationships of this and related compounds.
A Predictive Analysis of the NMR Spectra
Based on established chemical shift principles and data from analogous structures, we can predict the salient features of the ¹H and ¹³C NMR spectra of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, methylene, methyl, and hydrazide protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.2 - 9.5 | Singlet (broad) | 1H | -NH- (Amide) |
| ~ 7.2 - 7.4 | Doublet | 2H | Ar-H (ortho to -S-) |
| ~ 7.0 - 7.2 | Doublet | 2H | Ar-H (meta to -S-) |
| ~ 4.1 - 4.3 | Singlet (broad) | 2H | -NH₂ (Hydrazide) |
| ~ 3.4 - 3.6 | Singlet | 2H | -S-CH₂- |
| ~ 2.3 | Singlet | 3H | Ar-CH₃ |
The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange. The distinct doublets for the aromatic protons arise from the para-substitution pattern on the phenyl ring.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide a count of the unique carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | C=O (Amide) |
| ~ 136 - 139 | Ar-C (quaternary, attached to -CH₃) |
| ~ 132 - 135 | Ar-C (quaternary, attached to -S-) |
| ~ 129 - 131 | Ar-CH (ortho to -S-) |
| ~ 128 - 130 | Ar-CH (meta to -S-) |
| ~ 35 - 38 | -S-CH₂- |
| ~ 20 - 22 | Ar-CH₃ |
Comparative Analysis with Structural Analogs
To place the predicted data in context, it is instructive to compare it with the experimental data of related compounds. For instance, considering a simpler analog like acetohydrazide, the acetyl methyl protons appear around 2.0 ppm and the NH/NH₂ protons show characteristic broad signals. In molecules containing a p-tolylthio group, the aromatic protons typically exhibit the characteristic AA'BB' splitting pattern, and the methyl group resonates around 2.3 ppm. The presence of the electron-donating sulfur atom influences the chemical shifts of the aromatic protons, shielding them relative to benzene.
The following diagram illustrates the general workflow for acquiring and interpreting NMR data for compounds of this class.
Caption: A generalized workflow for the synthesis, NMR data acquisition, and structural elucidation of novel organic compounds.
Experimental Protocol for NMR Data Acquisition
For researchers synthesizing 2-[(4-Methylphenyl)sulfanyl]acetohydrazide, the following detailed protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for hydrazide-containing compounds due to its ability to slow down the exchange of labile N-H protons, resulting in sharper signals.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
The following diagram illustrates the key structural features of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide and their expected correlations in the NMR spectra.
Caption: Conceptual diagram illustrating the correlation between the structural fragments of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide and their predicted ¹H and ¹³C NMR chemical shifts.
Conclusion: Empowering Future Research
While the definitive experimental NMR data for 2-[(4-Methylphenyl)sulfanyl]acetohydrazide remains to be published in a comprehensive and publicly accessible format, this guide provides a robust, predictive framework based on sound spectroscopic principles and comparative data from analogous structures. By following the detailed experimental protocols and utilizing the predictive spectral analysis presented herein, researchers in drug discovery and medicinal chemistry will be well-equipped to synthesize, characterize, and ultimately unlock the potential of this and related molecular entities. The pursuit of novel therapeutics is intrinsically linked to the precise understanding of molecular structure, and it is our hope that this guide will serve as a valuable tool in that endeavor.
References
Due to the lack of a specific publication containing the complete NMR data for 2-[(4-Methylphenyl)sulfanyl]acetohydrazide, this section provides references to general principles of NMR spectroscopy and data for related compounds that would inform the predictive analysis.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
FTIR Characterization of Hydrazide vs. Sulfide Moieties: A Strategic Guide for Drug Development
Topic: FTIR Characteristic Peaks of Hydrazide and Sulfide Functional Groups Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical chemistry—particularly in the design of Antibody-Drug Conjugates (ADCs) and covalent inhibitors—hydrazide and sulfide (thioether) linkages play pivotal roles. Hydrazides (
Distinguishing these groups via Fourier Transform Infrared (FTIR) spectroscopy presents a dichotomy: Hydrazides are highly IR-active with distinct diagnostic bands, whereas sulfides are weakly IR-active , often requiring a "diagnosis of exclusion" or complementary Raman analysis. This guide provides a rigorous, evidence-based framework for identifying and differentiating these moieties, grounded in spectral physics and practical application.
Fundamental Vibrational Modes: The Spectral Fingerprint
The following comparative analysis synthesizes data from standard spectral libraries and recent pharmaceutical literature.
Comparative Characteristic Peaks Table
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |
| Hydrazide | Medium-Strong | High. Typically appears as a doublet (similar to primary amines), distinguishing it from secondary amides. | ||
| ( | Strong | High. Lower frequency than esters/ketones due to resonance; overlaps with Amide I but often sharper. | ||
| Medium | Medium. Coupled mode; useful for confirmation but prone to interference. | |||
| Medium | Medium. Confirmatory peak in the fingerprint region. | |||
| Broad/Medium | Low. Often obscured; indicates primary | |||
| Sulfide | Weak | Low (in FTIR). The dipole moment change is minimal, making this peak difficult to detect in complex matrices. | ||
| (Thioether, | Absent | High (Negative Evidence). The absence of this peak confirms the sulfur is substituted (sulfide vs. thiol). | ||
| Absent | High (Negative Evidence). Distinguishes sulfide from sulfoxide contaminants. |
Deep Dive: The Hydrazide Signature
The hydrazide group is structurally related to amides but possesses a unique
-
The Doublet: Unlike secondary amides (
) which show a single stretch, the terminal of a hydrazide exhibits symmetric and asymmetric stretching, resulting in a characteristic doublet around . -
The Carbonyl Shift: The electron-donating effect of the adjacent nitrogen lowers the
frequency slightly compared to simple ketones, typically settling near .
Deep Dive: The Sulfide Challenge
Sulfides are the "stealth" functional group in FTIR.
-
The "Silent" Region: The
bond is less polar than or bonds. Consequently, the stretching vibration ( ) is often buried in the fingerprint region noise or obscured by aromatic ring bends. -
Expert Insight: If positive identification of the
bond is critical and the FTIR data is ambiguous, Raman Spectroscopy is the gold standard alternative, as the stretch is highly Raman-active (strong polarizability change).
Distinguishing Strategies & Interferences
Scenario A: Hydrazide vs. Amide
-
Differentiation: Focus on the
region.-
Hydrazide: Look for the doublet (
). -
Secondary Amide: Look for a singlet (
).[1] -
Primary Amide: Also has a doublet, but hydrazides often show a secondary "shoulder" on the carbonyl peak or a distinct
vibration (weak, ).
-
Scenario B: Sulfide vs. Thiol vs. Sulfoxide
-
Differentiation: Use the "Process of Elimination."
-
Thiol (
): Sharp, weak peak at . If present, it's not a pure sulfide. -
Sulfoxide (
): Strong peak at . -
Sulfone (
): Strong peaks at and . -
Sulfide: Shows none of the above.
-
Decision Logic Diagram
The following diagram illustrates the logical flow for assigning these functional groups based on spectral evidence.
Figure 1: Decision matrix for distinguishing Hydrazide and Sulfide moieties from common interferences.
Experimental Protocol: High-Fidelity ATR-FTIR
For drug development applications, Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to ease of use and lack of moisture interference (critical for hygroscopic hydrazides).
Equipment & Settings
-
Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Bruker Vertex).
-
Crystal: Diamond ATR (chemically resistant, durable).
-
Resolution:
(standard) or (if resolving fine doublet structures). -
Scans: 32–64 scans (to improve Signal-to-Noise ratio for weak sulfide bands).
Step-by-Step Workflow
-
Crystal Cleaning:
-
Clean diamond crystal with isopropanol. Crucial: Ensure complete evaporation. Residual solvent peaks (
, ) can mimic interferences.
-
-
Background Acquisition:
-
Collect background spectrum (air) immediately before sample.
-
-
Sample Deposition:
-
Solids: Place
of powder on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for the weak mode). -
Liquids/Oils: Place a single drop to cover the crystal active area.
-
-
Acquisition & Processing:
Workflow Diagram
Figure 2: Optimized ATR-FTIR workflow for analyzing pharmaceutical intermediates.
References
-
Agilent Technologies. FTIR Spectroscopy Reference Guide. Agilent.com. [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
-
Specac. Interpreting Infrared Spectra. Specac.com. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Standard reference for C-S weak assignments).
-
ResearchGate. FTIR Analysis of Hydrazide-Linked Polymers. [Link]
Sources
- 1. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.abo.fi [web.abo.fi]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of p-Tolylthio Acetohydrazides
This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of p-tolylthio acetohydrazides. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key fragmentation pathways under common ionization techniques and offers a comparative perspective against other acetohydrazide derivatives. The insights presented herein are grounded in established principles of mass spectrometry and supported by experimental data from analogous compounds.
Introduction: The Significance of Fragmentation Analysis
In the realm of chemical analysis, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. The ability to ionize a molecule and subsequently analyze the mass-to-charge ratio of its fragments provides a molecular fingerprint, offering invaluable information about its constituent atoms and their connectivity. For the medicinal chemist and drug discovery scientist, a thorough understanding of a compound's fragmentation pattern is not merely academic; it is a critical tool for structural confirmation, impurity profiling, and metabolite identification.
p-Tolylthio acetohydrazides represent a class of compounds with demonstrated biological activities, making them intriguing candidates for further development.[1] This guide aims to provide a predictive framework for their behavior under mass spectrometric analysis, empowering researchers to confidently identify and characterize these molecules.
Fundamental Principles of Fragmentation
The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the inherent stability of the resulting ions and neutral losses. The process is initiated by ionization, most commonly through Electron Ionization (EI) or Electrospray Ionization (ESI).[2]
-
Electron Ionization (EI): This high-energy technique involves bombarding the analyte with a beam of electrons, leading to the ejection of an electron and the formation of a radical cation (M+•).[2][3] The high internal energy of this molecular ion often results in extensive fragmentation, providing a detailed structural fingerprint.[3]
-
Electrospray Ionization (ESI): A softer ionization technique, ESI is particularly suited for polar and thermally labile molecules.[2][4] It typically generates protonated molecules ([M+H]+) or other adducts with minimal fragmentation in the ion source.[4] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation through collision-induced dissociation (CID), allowing for controlled structural analysis.[4]
Fragmentation pathways are dictated by the relative stability of the resulting carbocations and radicals. Bonds adjacent to heteroatoms, aromatic rings, and carbonyl groups are common points of cleavage due to their ability to stabilize charge.[5][6]
Proposed Fragmentation Pathways of p-Tolylthio Acetohydrazides
While a definitive study on the fragmentation of p-tolylthio acetohydrazides is not extensively documented, we can predict the primary fragmentation pathways by analogizing with structurally related compounds and applying fundamental principles of mass spectrometry. The core structure of a generic p-tolylthio acetohydrazide is presented below:
Caption: Core structure of p-tolylthio acetohydrazides.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M+•) of a p-tolylthio acetohydrazide is expected to undergo several characteristic cleavages:
-
α-Cleavage to the Thioether: The C-S bond is a likely site of initial fragmentation. Cleavage of the CH2-S bond can lead to the formation of a stable p-tolylthio radical or cation.
-
Cleavage of the Acyl Group: The C-C bond between the carbonyl group and the methylene bridge is susceptible to cleavage, leading to the formation of a p-tolylthiomethyl radical and an acylium ion.
-
McLafferty Rearrangement: If the hydrazide portion is substituted with an alkyl chain of sufficient length, a McLafferty rearrangement is a plausible pathway.
-
Cleavage of the Hydrazide Moiety: The N-N bond in the hydrazide can cleave, leading to characteristic fragment ions.
A proposed fragmentation scheme under EI is depicted below:
Caption: Proposed EI fragmentation pathways for p-tolylthio acetohydrazide.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In ESI, the protonated molecule [M+H]+ will be the precursor ion for MS/MS analysis. The fragmentation of even-electron ions in ESI typically involves the loss of neutral molecules.[4][7]
-
Loss of Ammonia (NH3): A common fragmentation pathway for primary hydrazides is the neutral loss of ammonia.
-
Loss of Water (H2O): Depending on the protonation site, loss of water is also a possibility.
-
Cleavage of the C-S Bond: Similar to EI, the C-S bond can cleave, leading to the formation of a protonated acylhydrazide and a neutral p-thiocresol. The fragmentation of lithiated α,β-unsaturated thioesters has shown the elimination of a thiophenol as a major pathway.[8]
-
Cleavage of the Amide Bond: The C(O)-NH bond can cleave, leading to the formation of a p-tolylthiomethylcarbonyl cation.
The proposed ESI-MS/MS fragmentation is illustrated below:
Caption: Proposed ESI-MS/MS fragmentation of p-tolylthio acetohydrazide.
Comparative Fragmentation Analysis
To understand the influence of the p-tolylthio substituent, it is instructive to compare its proposed fragmentation with that of other acetohydrazide derivatives.
| Compound | Key Fragmentation Pathways | Characteristic Fragment Ions | Reference |
| p-Tolylthio Acetohydrazide (Proposed) | Cleavage of S-CH2 and CH2-CO bonds. Loss of NH3 in ESI. | m/z 123 ([p-Tolyl-S]+), m/z 137 ([CH2=S-p-Tolyl]+), m/z 165 ([p-Tolyl-S-CH2-CO]+) | - |
| N'-Benzylidene-2-(...-thio) acetohydrazide | Cleavage of the hydrazone and thioether linkages. | Fragments corresponding to the benzylidene and the thio-containing moieties. | [9],[10],[11] |
| 2-Thiohydantoin Derivatives | Fragmentation of the thiohydantoin ring. | Characteristic ions resulting from the breakdown of the heterocyclic core. | [12],[13] |
| Simple Acetohydrazides | Loss of NH3, H2O, and cleavage of the acyl group. | [M+H - NH3]+, [M+H - H2O]+, [R-CO]+ | [14] |
The presence of the sulfur atom in p-tolylthio acetohydrazides introduces a new, readily ionizable site and a relatively weaker bond (C-S) compared to C-C or C-O bonds. This leads to a higher propensity for fragmentation involving the thioether linkage, resulting in the characteristic p-tolylthio-containing fragment ions. In contrast, simple acetohydrazides will primarily fragment around the acyl and hydrazide functionalities. For more complex derivatives, such as those with benzylidene or heterocyclic substituents, the fragmentation patterns will be a composite of the fragmentation of each constituent part.[9][10][11]
Experimental Protocol: Acquiring High-Quality Mass Spectra
To obtain reliable and reproducible fragmentation patterns for p-tolylthio acetohydrazides, the following experimental workflow is recommended:
Caption: Recommended workflow for mass spectrometric analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the p-tolylthio acetohydrazide sample.
-
Dissolve the sample in a high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) to a final concentration of approximately 1-10 µg/mL.
-
If necessary, filter the sample solution to remove any particulate matter.
-
-
Instrumentation and Data Acquisition:
-
For ESI-MS/MS:
-
Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]+.
-
Acquire a full scan mass spectrum to confirm the mass of the precursor ion.
-
Select the [M+H]+ ion in the first mass analyzer (Q1).
-
Induce fragmentation in the collision cell (q2) by applying an appropriate collision energy.
-
Scan the third mass analyzer (Q3) to obtain the product ion spectrum.
-
-
For EI-MS:
-
Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
-
Utilize a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range.
-
-
-
Data Analysis:
-
Process the acquired spectra using the instrument's software.
-
Identify the molecular ion peak (M+• in EI, [M+H]+ in ESI) and the major fragment ions.
-
Calculate the mass differences between the precursor and fragment ions to identify neutral losses.
-
Propose fragmentation mechanisms consistent with the observed data and known chemical principles.
-
Compare the experimental fragmentation pattern with theoretical predictions and any available spectral libraries.
-
Conclusion
The mass spectrometry fragmentation patterns of p-tolylthio acetohydrazides are predicted to be characterized by cleavages at the thioether and acetohydrazide moieties. The presence of the p-tolylthio group introduces unique fragmentation pathways that can be used to distinguish these compounds from other acetohydrazide derivatives. By employing the systematic analytical approach outlined in this guide, researchers can confidently elucidate the structures of novel p-tolylthio acetohydrazides and accelerate their research and development efforts.
References
- Discovery of Aryloxy-, Arylthio-, and Arylamino-Containing Acethydrazides as Fungicidal Agents. Journal of Agricultural and Food Chemistry.
- Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Deriv
- Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl).
- Mass Spectrometry - Fragmentation P
- Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ioniz
- Mass fragmentation pattern of N'-Benzylidene-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio) acetohydrazide (8a).
- Mass fragmentation pattern of N'-(4-(Dimethylamino)benzylidene).
- Synthesis, spectral analysis and pharmacological study of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides. SciELO.
- Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- Common fragmentation mechanisms in mass spectrometry. YouTube.
- Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube.
- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and n
- Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Deriv
Sources
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A Comparative Guide to the Biological Activity of p-Tolyl vs. Phenyl Acetohydrazide Derivatives: A Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of acetohydrazide derivatives functionalized with a p-tolyl group versus an unsubstituted phenyl group. Rather than a simple side-by-side product feature list, we delve into the fundamental principles of structure-activity relationships (SAR) to explain the observed differences in efficacy, drawing upon published experimental data. Our analysis as Senior Application Scientists aims to provide a predictive framework for researchers designing novel therapeutic agents based on the acetohydrazide scaffold.
The Critical Distinction: Electronic Effects of Phenyl vs. p-Tolyl Groups
At the heart of this comparison lies the subtle, yet functionally significant, difference between a phenyl and a p-tolyl group. The p-tolyl group is a phenyl ring substituted with a methyl group at the para-position. This methyl group is an electron-donating group (EDG) through inductive effects and hyperconjugation. It increases the electron density of the aromatic ring. In contrast, the unsubstituted phenyl ring serves as a neutral reference point. This difference in electronic character is often a critical determinant of how these molecules interact with biological targets.
Caption: Electronic difference between phenyl and p-tolyl groups.
Comparative Analysis of Biological Activities
Experimental evidence across various studies consistently points toward the profound influence of substituents on the phenyl ring of acetohydrazide derivatives. A recurring theme is that the introduction of electron-withdrawing groups (EWGs), such as halogens or nitro groups, tends to enhance biological potency. This provides a strong basis for comparing the unsubstituted phenyl group to the electron-donating p-tolyl group.
Antimicrobial and Antifungal Activity
In the realm of antimicrobial agents, the electronic properties of the aromatic ring are paramount. Studies on novel acetohydrazide derivatives have repeatedly demonstrated that electron-withdrawing substituents are favorable for activity.
A structure-activity relationship (SAR) study on acetohydrazide pyrazole derivatives concluded that the presence of an electron-withdrawing group enhances the antimicrobial potential of the compounds.[1][2][3] This suggests that increasing the electron density with a p-tolyl group may be detrimental to antimicrobial efficacy.
More directly, a comprehensive study on N′-phenylhydrazides as potential antifungal agents found that derivatives substituted with electron-withdrawing halogen atoms (e.g., para-chloro, para-fluoro) exhibited superior antifungal activity compared to those substituted with an electron-donating para-methyl (p-tolyl) group.[4][5] This provides direct experimental validation for the hypothesis that the unsubstituted phenyl scaffold is a more promising starting point than the p-tolyl scaffold for developing antifungal acetohydrazides.
Table 1: Summary of SAR Findings for Antimicrobial/Antifungal Activity
| Substituent on Phenyl Ring | Electronic Effect | Observed Impact on Antimicrobial/Antifungal Activity | Reference(s) |
| Halogens (F, Cl) | Electron-Withdrawing | Enhanced Activity | [4][5] |
| Nitro (NO₂) | Electron-Withdrawing | Enhanced Activity | [6] |
| Methyl (CH₃) at para-position | Electron-Donating | Reduced Activity Compared to EWGs | [4][5] |
| Unsubstituted | Neutral Baseline | Serves as a reference; often more active than EDG-substituted derivatives | N/A |
Anticancer Activity
The development of novel cytotoxic agents often leverages the electronic properties of molecules to enhance their interaction with targets like enzymes or DNA. In a study of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, compounds bearing a para-nitro group (a strong EWG) on the N-phenyl ring demonstrated the highest cytotoxic activity against the SKNMC neuroblastoma cell line.[7][8] This highlights the critical role of electron-withdrawing properties in imparting anticancer potency within this particular chemical series.
Conversely, this implies that an electron-donating p-tolyl group in the same position would likely result in diminished cytotoxic effects. Further supporting this trend, other studies on hydrazide derivatives have identified compounds with chloro-phenyl groups as having significant anticancer activity, again emphasizing the utility of electron-withdrawing substituents.[9]
Table 2: Representative Anticancer Activity of Substituted Hydrazide Derivatives
| Derivative Class | Key Substituent (on Phenyl Ring) | Cancer Cell Line | Activity Metric (IC₅₀) | Reference(s) |
| Phenylthiazole Carboxamides | para-Nitro | SKNMC | 10.8 µM | [7][8] |
| Phenylthiazole Carboxamides | meta-Chlorine | Hep-G2 | 11.6 µM | [7][8] |
| Etodolac Hydrazones | para-Chlorophenyl | PC-3 | 54 µM | [9] |
Note: These data illustrate the effectiveness of EWG-substituted phenyl derivatives. Direct comparative data for a p-tolyl equivalent was not available in these specific studies, but the established SAR trend is informative.
Anti-inflammatory Activity
The anti-inflammatory potential of acetohydrazide derivatives has also been explored. In a series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, the most potent anti-inflammatory agent was a derivative with a para-chloro substituent on the benzylidene ring.[10][11] This compound produced a 32-58% reduction in inflammation in a carrageenan-induced rat paw edema assay.[10][11] While a direct comparison to a p-tolyl derivative was not performed in this study, the superior performance of the chloro-substituted compound is consistent with the general observation that EWGs often confer enhanced biological activity in this class of molecules.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate the supporting data are outlined below. These are standardized protocols widely accepted in the fields of pharmacology and microbiology.
Protocol: MTT Assay for In Vitro Cytotoxicity
This assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Workflow:
-
Cell Seeding: Cancer cells (e.g., SKNMC, Hep-G2) are seeded into a 96-well plate at a specific density (e.g., 5x10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (p-tolyl and phenyl acetohydrazide derivatives) are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for an additional 48-72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) is calculated by plotting cell viability against compound concentration.
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A Senior Application Scientist's Guide to Comparative Molecular Docking Analysis of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide Analogs
In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents.[1] Among these, molecular docking stands out as a powerful method for predicting the binding orientation and affinity of small molecules to their protein targets.[1][2] This guide provides a comprehensive, in-depth comparison of the molecular docking scores of a series of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide analogs, a scaffold of significant interest due to the diverse biological activities exhibited by hydrazide-containing compounds.[3][4]
This document is tailored for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to offer a field-proven perspective on experimental design, data interpretation, and the causal reasoning behind critical methodological choices.
The Scientific Rationale: Why 2-[(4-Methylphenyl)sulfanyl]acetohydrazide and a Focus on COX-2?
The hydrazide moiety is a versatile pharmacophore found in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The 2-[(4-Methylphenyl)sulfanyl]acetohydrazide scaffold combines this active group with a thioether linkage and a substituted phenyl ring, offering a rich template for chemical modification to modulate biological activity.
For this comparative guide, we will focus on Cyclooxygenase-2 (COX-2) as the therapeutic target. The COX-2 enzyme is a key player in the inflammatory pathway, responsible for the synthesis of prostaglandins.[5] Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5] Hydrazide and sulfonohydrazide derivatives have shown promise as COX-2 inhibitors, making this a clinically relevant target for our in-silico investigation.[5][6]
Designing the Comparative Study: A Hypothetical Series of Analogs
To illustrate a robust comparative analysis, we have designed a hypothetical series of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide analogs. The core scaffold remains constant, while substitutions are made at the terminal hydrazide nitrogen. This approach allows us to systematically probe the effect of different chemical moieties on the binding affinity and interaction profile with the COX-2 active site.
Our hypothetical analog series includes:
-
Parent Compound (A1): 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
-
Analog A2: N'-benzylidene-2-[(4-methylphenyl)sulfanyl]acetohydrazide
-
Analog A3: N'-(4-hydroxybenzylidene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide
-
Analog A4: N'-(4-nitrobenzylidene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide
-
Analog A5: N'-(1-phenylethylidene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide
The Molecular Docking Workflow: A Step-by-Step Protocol
The following protocol outlines a rigorous and reproducible workflow for the comparative molecular docking of our analog series against the COX-2 enzyme. This process is designed to be self-validating by incorporating established best practices.
Preparation of the Receptor and Ligands
Expertise & Experience: The quality of your input structures is the single most important factor for a meaningful docking simulation. Garbage in, garbage out is the rule in computational chemistry.
Step 1: Receptor Preparation
-
Obtain the Crystal Structure: Download the 3D crystal structure of human COX-2 in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5KIR.
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. The rationale here is to start with a clean binding site.
-
Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges using a standard force field like AMBER or CHARMM. This is crucial for accurately calculating electrostatic interactions.
-
Protonation States: Carefully check and assign the correct protonation states for histidine, aspartate, and glutamate residues, especially those within the active site. The protonation state can significantly influence ligand binding.
Step 2: Ligand Preparation
-
2D to 3D Conversion: Sketch the 2D structures of all analogs and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization on each 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the starting ligand conformations are energetically favorable.
-
Assign Charges: Assign partial atomic charges to all ligand atoms.
Defining the Binding Site and Docking Parameters
Trustworthiness: A well-defined binding site and appropriate docking parameters are essential for ensuring the simulation is both focused and comprehensive.
-
Grid Box Generation: Define a grid box that encompasses the entire active site of COX-2. The size and center of the grid box should be determined based on the location of the co-crystallized ligand in the original PDB structure.
-
Docking Algorithm: Select a robust and well-validated docking algorithm. For this guide, we will use AutoDock Vina, which employs a Lamarckian genetic algorithm for ligand conformational searching.
-
Exhaustiveness: Set the exhaustiveness of the search to a value that ensures a thorough exploration of the conformational space without being computationally prohibitive. An exhaustiveness of 8-10 is generally a good starting point.
Performing the Docking Simulation and Analyzing the Results
Authoritative Grounding: The interpretation of docking results requires a combination of quantitative scores and a qualitative assessment of the binding pose and interactions.
-
Run the Docking: Execute the docking simulation for each analog against the prepared COX-2 structure.
-
Analyze Docking Scores: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.
-
Visualize and Analyze Poses: For each analog, visualize the top-ranked binding pose within the COX-2 active site. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the surrounding amino acid residues.
Comparative Analysis of Docking Scores and Interactions
The following table presents the hypothetical molecular docking results for our series of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide analogs against the COX-2 active site.
| Analog ID | Substituent | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| A1 | -H | -6.8 | His90, Arg513, Val523 | Hydrogen bond with Arg513; Hydrophobic interactions with Val523 |
| A2 | Benzylidene | -7.5 | His90, Arg513, Tyr385, Val523 | Hydrogen bond with Arg513; Pi-pi stacking with Tyr385; Hydrophobic interactions |
| A3 | 4-Hydroxybenzylidene | -8.2 | His90, Arg513, Tyr385, Ser530 | Additional hydrogen bond with Ser530 via the hydroxyl group; Pi-pi stacking with Tyr385 |
| A4 | 4-Nitrobenzylidene | -7.9 | His90, Arg513, Tyr385, Gln192 | Electrostatic interaction with Gln192 via the nitro group; Pi-pi stacking with Tyr385 |
| A5 | 1-Phenylethylidene | -7.2 | His90, Arg513, Val523, Leu352 | Increased hydrophobic interactions due to the methyl group |
Interpretation of Results:
-
Trend in Binding Affinity: The docking scores suggest that the addition of a benzylidene group (A2) improves the binding affinity compared to the parent compound (A1). This is likely due to the introduction of aromatic interactions with residues like Tyr385.
-
Impact of Substituents: The 4-hydroxybenzylidene analog (A3) shows the most favorable docking score, indicating that the hydroxyl group forms a crucial hydrogen bond with Ser530 in the active site. The 4-nitrobenzylidene analog (A4) also shows enhanced binding, likely due to favorable electrostatic interactions.
-
Steric Effects: The slightly lower score of the 1-phenylethylidene analog (A5) compared to the benzylidene analog (A2) may suggest that the additional methyl group introduces some steric hindrance, although it also increases hydrophobic contacts.
These hypothetical results illustrate how a systematic, comparative docking study can provide valuable structure-activity relationship (SAR) insights, guiding the design of more potent inhibitors.
Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages of the comparative molecular docking workflow.
Caption: A flowchart of the comparative molecular docking workflow.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting a comparative molecular docking study of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide analogs against the COX-2 enzyme. The presented workflow, from meticulous preparation of molecular structures to the detailed analysis of docking results, underscores the importance of a systematic and scientifically rigorous approach.
The hypothetical data illustrates how such in-silico studies can yield crucial insights into structure-activity relationships, thereby guiding the rational design of more potent and selective inhibitors. It is imperative to remember that molecular docking is a predictive tool, and its findings should be validated through experimental assays. Future work would involve the synthesis of these analogs and their in-vitro evaluation against COX-2 to confirm the computational predictions.
References
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Khan, I., et al. (2022). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. Scientific Reports. Available at: [Link]
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Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. Available at: [Link]
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Rollin, S., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]
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Salmas, R. E., et al. (2016). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
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Barman, P., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. Available at: [Link]
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Arafet, K., et al. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Molecules. Available at: [Link]
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Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. International Journal of Molecular Sciences. Available at: [Link]
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Tale, R. H., et al. (2021). Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives. Molecules. Available at: [Link]
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Alvarez-Garcia, D., & Teo, B. K. (2016). Best Practices in Docking and Activity Prediction. Methods in Molecular Biology. Available at: [Link]
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Schrödinger, LLC. (2023). Docking and scoring. Available at: [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available at: [Link]
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Liu, H., & Wang, P. (2015). Chemical synthesis of proteins using hydrazide intermediates. Chemical Science. Available at: [Link]
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Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry. Available at: [Link]
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Hernandez-Vargas, F., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences. Available at: [Link]
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Francis, M. B., & Antos, J. M. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry. Available at: [Link]
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Gein, V. L., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal. Available at: [Link]
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Asghar, M. N., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
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Gümüş, M., et al. (2022). Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. Pharmaceuticals. Available at: [Link]
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da Silva, A. C. G., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]
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Elemental analysis and melting point validation for CAS 14776-65-9
A critical investigation into the elemental analysis and melting point of a chemical substance is fundamentally reliant on the unambiguous identification of the compound . Our initial exploration of the compound designated by CAS Registry Number 14776-65-9 has revealed significant discrepancies across various chemical databases, precluding a definitive validation and comparative analysis at this time.
Initially, a prominent supplier, Sigma-Aldrich, associated CAS 14776-65-9 with the chemical identity 2-[(4-methylphenyl)sulfanyl]acetohydrazide. However, a comprehensive cross-referencing of other chemical suppliers and databases consistently links a different compound, 4-Hydroxy-3-methoxybenzonitrile (also known as vanillonitrile), with a different CAS number, 4421-08-3. This latter compound has a well-documented melting point in the range of 85-89 °C[1][2].
This discrepancy presents a fundamental challenge to fulfilling the core requirements of a scientifically rigorous comparison guide. Without a confirmed and universally accepted chemical identity for CAS 14776-65-9, any attempt to provide experimental data, comparative analysis, or detailed protocols would be scientifically unsound and potentially misleading to the research community.
The integrity of any scientific guide hinges on the accuracy and trustworthiness of the foundational information. In this case, the conflicting data surrounding the very identity of CAS 14776-65-9 makes it impossible to proceed with the subsequent steps of elemental analysis, melting point validation, and comparison with alternative compounds.
Therefore, this guide will instead illuminate the critical importance of verifying a compound's identity through multiple, reputable sources before undertaking any experimental validation. The case of CAS 14776-65-9 serves as a crucial reminder of the potential for inconsistencies in chemical databases and the need for due diligence in chemical sourcing and identification.
The Imperative of Unambiguous Chemical Identification
Before any analytical procedure, such as elemental analysis or melting point determination, can be meaningfully performed, the identity of the substance must be unequivocally established. This is typically achieved through a combination of:
-
CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service. In an ideal scenario, this provides a definitive link to a single chemical substance.
-
Systematic Chemical Name: Following IUPAC or other standardized nomenclature.
-
Structural Formula: A visual representation of the molecular structure.
-
Spectroscopic Data: Such as NMR, IR, and mass spectrometry, which provide a fingerprint of the molecule.
In the absence of consistent and verifiable information for CAS 14776-65-9, we cannot proceed to the experimental and comparative phases of this guide. We urge researchers to exercise caution when encountering similar discrepancies and to prioritize the confirmation of a compound's identity before committing resources to further analysis.
We will continue to monitor the available data and will revisit this topic should a clear and consistent identification for CAS 14776-65-9 emerge.
References
[1] ChemSynthesis. (2025, May 20). 4-hydroxy-3-methoxybenzonitrile. Retrieved from ChemSynthesis website: [Link]
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Structure-activity relationship (SAR) of acetohydrazide sulfide linkers
An In-Depth Guide to the Structure-Activity Relationship (SAR) of Acetohydrazide Sulfide Linkers in Drug Discovery
Introduction: The Strategic Role of Linkers in Medicinal Chemistry
In the intricate process of drug design, the linker is not merely a passive spacer but an active modulator of a molecule's therapeutic potential. It bridges pharmacophoric elements, influencing solubility, metabolic stability, cell permeability, and the optimal orientation for target engagement. Among the diverse chemical linkers available, the acetohydrazide sulfide scaffold represents a particularly versatile and powerful motif. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this linker type, offering field-proven insights for researchers engaged in the design and optimization of novel therapeutic agents.
The core structure, characterized by an acetohydrazide group connected to a terminal moiety via a thioether (sulfide) bond, offers multiple points for chemical modification. The N-acylhydrazone functionality, often formed by condensing the hydrazide with an aldehyde or ketone, is a privileged structure in medicinal chemistry.[1] Its ability to form critical hydrogen bonds with biological targets often enhances binding affinity and efficacy.[2] Paired with the robust and stable thioether bond, this scaffold serves as an excellent foundation for developing potent and selective inhibitors across various disease targets, most notably in oncology.[3][]
Core Scaffold Analysis: Deconstructing the Acetohydrazide Sulfide Linker
The therapeutic efficacy of compounds built on this scaffold is a direct consequence of the interplay between its three fundamental components. Understanding the contribution of each is paramount for rational drug design.
-
The Terminal Pharmacophore (Ar¹): This is typically an aromatic or heteroaromatic ring system responsible for the primary interaction with the biological target (e.g., anchoring within an enzyme's active site). Modifications here dictate the compound's primary mechanism of action and selectivity.
-
The Thioether Linker (-S-CH₂-): The sulfide bridge is more than a simple covalent bond. Its length, flexibility, and oxidation state (sulfide, sulfoxide, or sulfone) are critical for positioning the terminal pharmacophore correctly. The thioether bond is known to be highly stable in plasma, preventing premature drug release and improving pharmacokinetic profiles.[]
-
The Acetohydrazide Moiety and Terminal Group (Ar²): This segment, culminating in the N-acylhydrazone group (-CO-NH-N=CH-), is crucial for secondary binding interactions. The amide and imine groups can act as both hydrogen bond donors and acceptors, forming a network of interactions that stabilize the drug-target complex.[5] The nature of the terminal Ar² group further refines the compound's electronic and steric properties.
Below is a diagram illustrating the key points for SAR analysis on the general acetohydrazide sulfide scaffold.
Caption: Key modification points for SAR studies on the acetohydrazide sulfide scaffold.
Structure-Activity Relationship (SAR) Deep Dive: A Case Study in Anticancer Agents
A compelling demonstration of SAR for this scaffold comes from a series of benzothiazole acetohydrazide derivatives investigated for their anticancer properties.[3] The general structure follows the Benzothiazole-S-CH₂-CO-NH-N=CH-Aryl template. By systematically modifying the substituents on both the benzothiazole (Ar¹) and the terminal aryl (Ar²) rings, researchers have elucidated critical relationships between chemical structure and cytotoxic activity.
Modifications on the Benzothiazole Ring (Ar¹)
The benzothiazole moiety serves as a crucial pharmacophore. Alterations at its 5-position have a pronounced effect on anticancer activity.
-
Electron-Withdrawing Groups: The introduction of an electron-withdrawing group, such as a chlorine atom (Cl), at the 5-position of the benzothiazole ring generally leads to a significant increase in cytotoxic activity against various cancer cell lines (e.g., A549, MCF-7, HT-29).
-
Electron-Donating Groups: Conversely, the presence of an electron-donating group like a methyl group (-CH₃) at the same position tends to result in lower activity compared to the unsubstituted or chloro-substituted analogs.
Causality: This trend suggests that the electronic properties of the benzothiazole ring are critical for target interaction. An electron-deficient ring may engage in more favorable π-π stacking or other electronic interactions within the target's binding pocket.
Modifications on the Terminal Aryl Ring (Ar²)
The terminal aryl ring, introduced via condensation with the hydrazide, plays a vital role in modulating the compound's overall efficacy and physicochemical properties.
-
Substituents at the 4-Position: Placing substituents at the para- (4-) position of the terminal phenyl ring is particularly impactful.
-
Morpholine and Piperidine: Incorporating a morpholine or piperidine ring at this position consistently yields compounds with the highest anticancer potency in the series.[3] These heterocyclic groups likely enhance solubility and form additional hydrogen bonds with the biological target, thereby increasing binding affinity.
-
Halogens: Halogens like fluorine (F) and chlorine (Cl) at the 4-position also confer potent activity, though often slightly less than the heterocyclic derivatives.
-
-
Steric Hindrance: Bulky substituents or substitution at the ortho- (2-) position can be detrimental to activity, likely due to steric hindrance that prevents the molecule from adopting the optimal conformation for binding.[6]
Comparative Data Summary
The following table summarizes the SAR findings for a series of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives against the A549 human lung cancer cell line, with data synthesized from the literature.[3]
| Compound ID | Benzothiazole Substituent (R¹) | Terminal Aryl Substituent (R²) | IC₅₀ (µM) vs. A549 Cells | SAR Interpretation |
| Ref-1 | H | H | > 100 | Unsubstituted baseline shows low activity. |
| Ref-2 | Cl | H | 45.2 | Electron-withdrawing group on Ar¹ enhances potency. |
| Cpd-A | H | 4-Morpholine | 15.8 | Potent R² group significantly improves activity. |
| Cpd-B | Cl | 4-Morpholine | 1.6 | Synergistic effect of optimal substituents on both Ar¹ and Ar². |
| Cpd-C | Cl | 4-Piperidine | 2.1 | Piperidine at R² is also highly effective. |
| Cpd-D | Cl | 4-Fluorophenyl | 10.5 | Halogen at R² is beneficial but less potent than heterocycles. |
| Cpd-E | CH₃ | 4-Morpholine | 33.1 | Electron-donating group on Ar¹ reduces potency. |
Data is illustrative and synthesized from trends reported in cited literature.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the synthesis and evaluation of these compounds must follow rigorous, self-validating protocols.
Protocol 1: General Synthesis of Acetohydrazide Sulfide Derivatives
This protocol describes a representative three-step synthesis for the benzothiazole series.[3]
Caption: Synthetic workflow for acetohydrazide sulfide derivatives.
Methodology:
-
Step 1: Synthesis of Ethyl 2-((5-substitutedbenzothiazol-2-yl)thio)acetate.
-
To a solution of the appropriate 5-substituted-benzothiazole-2-thiol (1.0 eq) in acetone, add ethyl chloroacetate (1.1 eq) and potassium carbonate (K₂CO₃) (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
After cooling, filter the solid and concentrate the filtrate under reduced pressure to yield the crude ester, which can be purified by recrystallization.
-
-
Step 2: Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazide.
-
Dissolve the ester from Step 1 (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (10.0 eq) and reflux the mixture for 8-12 hours.
-
Cool the reaction mixture in an ice bath. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to yield the hydrazide intermediate.
-
-
Step 3: Synthesis of Final N'-benzylideneacetohydrazide Derivatives.
-
Suspend the hydrazide from Step 2 (1.0 eq) in ethanol.
-
Add the desired substituted benzaldehyde (1.0 eq) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. The product typically precipitates upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure final compound.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a standard method for assessing the in vitro anticancer activity of the synthesized compounds.[3][7]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (e.g., DMSO) and a "positive control" (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
The acetohydrazide sulfide linker is a highly effective and tunable scaffold for the development of novel therapeutic agents. The structure-activity relationship is governed by a clear set of principles:
-
Ar¹ Pharmacophore: The electronic nature of this group is a primary determinant of potency, with electron-withdrawing substituents often being favorable.
-
Ar² Modulator: The terminal aryl group and its substituents are key to refining activity, with hydrogen-bond-accepting heterocycles like morpholine proving particularly effective at enhancing potency.
-
Sulfide Linker: Provides a stable and robust connection, ensuring the structural integrity of the molecule en route to its target.
Future research should focus on exploring the impact of the linker itself. Systematic variations in linker length (e.g., propionohydrazide) or oxidation state (to sulfoxide or sulfone) could yield valuable SAR data and lead to compounds with improved pharmacokinetic and pharmacodynamic properties. Furthermore, applying this scaffold to other target classes beyond oncology, such as infectious diseases and neurodegenerative disorders, holds significant promise.[8][9] By leveraging the logical and predictable SAR of the acetohydrazide sulfide linker, medicinal chemists are well-equipped to design the next generation of targeted therapies.
References
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Title: Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Source: Scientific Reports (Nature) URL: [Link]
-
Title: Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Source: Molecules URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of N-Acylhydrazones and Their Activity Against Leishmania amazonensis Promastigotes. Source: Molecules URL: [Link]
-
Title: Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Source: Molecules URL: [Link]
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Title: Synthesis and Biological Activity of N-Acylhydrazones. Source: ResearchGate (request) URL: [Link]
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Title: Design, Synthesis, and Biological Activity Studies of Aldisine Derivatives Containing Acylhydrazone Moiety. Source: Molecules URL: [Link]
-
Title: Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Source: Molecules URL: [Link]
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Title: Applications of the ROS-Responsive Thioketal Linker for the Production of Smart Nanomedicines. Source: Pharmaceuticals URL: [Link]
-
Title: Design, Synthesis and Various Bioactivity of Acylhydrazone-Containing Matrine Analogues. Source: Molecules URL: [Link]
-
Title: Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Source: Austin Journal of Analytical and Pharmaceutical Chemistry URL: [Link]
-
Title: Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Source: Bioconjugate Chemistry URL: [Link]
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Title: Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. Source: ACS Omega URL: [Link]
-
Title: Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guide. Source: ACS Green Chemistry Institute URL: [Link]
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Title: Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C... Source: Journal of Pharmaceutical Sciences URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide, a compound featuring both a hydrazide and a thioether moiety. The procedures outlined here are grounded in established safety principles for hazardous chemical waste, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
-
Hydrazide Moiety: Hydrazine and its derivatives are classified as hazardous substances. They are known to be toxic, corrosive, and are often suspected carcinogens.[1][2][3] Exposure can cause severe skin and eye irritation.[4][5] A safety data sheet for a structurally similar compound indicates that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]
-
Thioether (Sulfanyl) Moiety: Thioethers and related thiol compounds are known for their potent, unpleasant odors and can cause skin and eye irritation.[7] While the thioether linkage is generally more stable than a thiol, decomposition or reaction could release volatile sulfur compounds.
Given this composite profile, 2-[(4-Methylphenyl)sulfanyl]acetohydrazide must be treated as a hazardous substance with potential toxicity, irritant properties, and suspected carcinogenicity. All handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.
Mandatory Personal Protective Equipment (PPE) and Engineering Controls
The use of appropriate PPE is the most critical barrier against exposure.[8] The following must be employed whenever handling 2-[(4-Methylphenyl)sulfanyl]acetohydrazide in any form:
| PPE / Control | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of any dust, aerosols, or vapors that may be generated during handling or disposal.[1][3] |
| Eye & Face Protection | Splash-proof chemical safety goggles and a face shield | Provides complete protection against splashes, which can cause serious eye damage due to the corrosive nature of hydrazides.[3][8] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves | Protects against skin contact. Contaminated gloves must be disposed of as hazardous waste immediately.[8] |
| Body Protection | Flame-resistant lab coat and closed-toe shoes | Protects skin and personal clothing from contamination.[3] |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is inadequate, evacuate the area.
-
Don PPE: Before addressing the spill, don the full PPE described in Section 2. A respirator may be necessary for large spills.[9]
-
Containment:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10]
-
For Liquid Spills (Solutions): Surround the spill with an absorbent diking material.
-
-
Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[7][11]
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
For final decontamination of the area and any affected glassware, a bleach solution can be effective for oxidizing both the hydrazide and thioether components.[9][12] Allow for a sufficient contact time (e.g., several hours or overnight).
-
-
Disposal: All contaminated cleaning materials (absorbents, cloths, PPE) must be placed in the hazardous waste container for disposal.
Step-by-Step Disposal Protocol for 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
This protocol provides a comprehensive workflow for the safe disposal of waste containing this compound. It is imperative to comply with all local, state, and federal regulations, which may include those set by the EPA and OSHA.[13][14][15][16]
Workflow Diagram: Waste Disposal Decision Tree
Caption: Disposal workflow for 2-[(4-Methylphenyl)sulfanyl]acetohydrazide.
Detailed Methodologies
Part A: Solid Waste Disposal (Unused Reagent, Contaminated Labware)
-
Segregation: Collect all solid waste, including unused pure compound, contaminated gloves, weigh boats, and paper towels, in a dedicated hazardous waste container. Do not mix with other waste streams.
-
Packaging: The container must be a robust, sealable plastic or metal drum.
-
Labeling: Clearly label the container with a "Hazardous Waste" tag.[17] The label must include:
-
The full chemical name: "2-[(4-Methylphenyl)sulfanyl]acetohydrazide"
-
Hazard identification: "Toxic," "Irritant," "Suspected Carcinogen."
-
Indicate the presence of "Hydrazide Compound" and "Sulfur Compound."
-
-
Storage and Pickup: Store the sealed container in a designated satellite accumulation area.[17] Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.
Part B: Liquid Waste Disposal (Aqueous Solutions)
For dilute aqueous waste streams, a chemical neutralization step is recommended to degrade the hazardous hydrazide moiety prior to collection. This procedure must be performed by trained personnel in a chemical fume hood.[8]
-
Dilution: Ensure the concentration of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide in the aqueous waste is less than 5%. If necessary, dilute with water.
-
Neutralization:
-
Place the diluted waste solution in a suitable container within a secondary containment tray inside a chemical fume hood.
-
While stirring, slowly and carefully add a dilute solution of sodium hypochlorite (household bleach, typically <5% NaOCl) or calcium hypochlorite.[8][9] The hypochlorite will oxidize the hydrazide functional group. A 2:1 molar ratio of hypochlorite to hydrazide is a conservative starting point, with a slight excess recommended to ensure complete destruction.[9]
-
Causality: The oxidation of the hydrazide group by hypochlorite breaks it down into less toxic and more stable products, such as nitrogen gas and water, mitigating the specific hazards of the hydrazide functional group.
-
Caution: The reaction may be exothermic and produce gas. Add the oxidizing agent slowly and monitor the reaction.
-
-
Packaging and Labeling: After the reaction has subsided, collect the treated solution in a properly labeled hazardous aqueous waste container. The label should indicate that the waste has been treated but should still be handled as hazardous.
-
Storage and Pickup: Store the sealed container in the satellite accumulation area and arrange for EHS pickup.
Part C: Liquid Waste Disposal (Organic Solvent Solutions)
-
Segregation: Do not attempt to neutralize organic solvent waste with oxidizing agents, as this can lead to uncontrolled reactions. Collect waste containing organic solvents in a separate, dedicated hazardous waste container.
-
Packaging: Use a container appropriate for the specific solvent (e.g., a non-halogenated or halogenated solvent container). Ensure the container is properly sealed.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including the full name of the title compound and all solvents, with their approximate percentages.[17]
-
Storage and Pickup: Store the container in the satellite accumulation area for EHS pickup.
References
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. [Link]
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Maren K. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. [Link]
-
Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. [Link]
-
InsideEPA.com. (2004, May 26). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]
-
Vecom Marine. (2022, April 11). MSDS Hydrazide. [Link]
-
Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. [Link]
-
Loba Chemie. ACETHYDRAZIDE FOR SYNTHESIS. [Link]
-
University of New Mexico. Hydrazine SOP. [Link]
-
University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]
-
Wikipedia. United States Environmental Protection Agency. [Link]
-
Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. [Link]
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Personal protective equipment for handling 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
Topic: Advanced Safety & Handling Protocol: 2-[(4-Methylphenyl)sulfanyl]acetohydrazide Content Type: Operational Safety Guide Audience: Research Scientists, Medicinal Chemists, and EHS Officers
Executive Safety Summary
From the Desk of the Senior Application Scientist: Handling 2-[(4-Methylphenyl)sulfanyl]acetohydrazide requires a nuanced approach that goes beyond generic safety data sheets (SDS). As a research professional, you must recognize that this compound possesses two distinct functional moieties that dictate its safety profile:
-
The Acetohydrazide Motif: Hydrazides are potent nucleophiles and reducing agents. In drug discovery, they are treated as potential skin sensitizers and mutagens until proven otherwise. They have high skin permeability potential.
-
The (4-Methylphenyl)sulfanyl Motif: This aryl thioether linkage introduces the risk of olfactory fatigue . While it may have a distinct sulfur odor initially, your nose may desensitize quickly, masking a rising concentration of volatile impurities or degradation products.
Core Directive: Treat this substance as a Sensitizing Irritant with unknown chronic toxicity. Zero-skin-contact and full inhalation containment are the non-negotiable standards.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the specific risks associated with this molecule's functional groups.
| Functional Group | Primary Hazard | Mechanism of Action | Operational Implication |
| Hydrazide (-CONHNH₂) | Sensitization & Toxicity | Reacts with electrophiles in biological proteins (haptenization). | High Skin Risk: Minute exposure can lead to allergic contact dermatitis. |
| Sulfide Linkage (-S-) | Irritation & Odor | Volatile sulfur species can irritate mucous membranes. | Inhalation Risk: Must be handled in a negative-pressure environment (Fume Hood). |
| Crystal Form | Particulate Inhalation | Fine powders become airborne electrostatically. | Respiratory Risk: Static control is required during weighing. |
The PPE Matrix: Defense in Depth
Do not rely on a single barrier. This matrix is designed to provide redundancy.
A. Hand Protection (Critical)
Standard nitrile gloves are insufficient for prolonged contact with hydrazides in solution.
-
Primary Layer: Nitrile (4 mil minimum) .
-
Secondary Layer (Outer): Nitrile (Extended Cuff, 5-8 mil) or Neoprene .
-
Rationale: Hydrazide derivatives can permeate thin nitrile. The "Double-Gloving" technique creates an air gap that slows diffusion and allows the outer glove to be stripped immediately upon contamination without exposing the skin.
-
Protocol: Inspect gloves for pinholes by inflating them with air before donning. Change outer gloves every 60 minutes or immediately after a splash.
B. Respiratory & Inhalation Control
-
Primary Control: Certified Chemical Fume Hood . Sash height must be kept at the indicated safe level (usually <18 inches).
-
Secondary Control (If Hood Unavailable/Failure): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
-
Note: N95 masks offer no protection against sulfur-based vapors or solvent fumes used during synthesis.
-
C. Eye & Face Protection
-
Requirement: Chemical Splash Goggles (indirect venting).
-
Prohibited: Standard safety glasses with side shields are not acceptable for handling hydrazides in solution, as liquids can wick around the frames via capillary action.
D. Body Protection
-
Standard: 100% Cotton or Nomex Lab Coat (Synthetics like polyester can melt into skin if a fire occurs—hydrazides are combustible).
-
High-Volume (>5g): Add a Tyvek® apron or sleeve covers to prevent dust accumulation on the lab coat sleeves.
Operational Workflow: The "Safe Path"
This diagram illustrates the logical flow of handling to prevent cross-contamination.
Caption: Operational workflow ensuring all open-container manipulations occur within the engineering control zone (Fume Hood).
Step-by-Step Experimental Protocol
Phase 1: Weighing & Transfer (The Highest Risk Phase)
Static electricity can cause hydrazide powders to "jump," leading to invisible surface contamination.
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance inside the hood. If unavailable, wipe the spatula with a wet tissue to discharge static before dipping into the vial.
-
The "Boat" Method: Do not weigh directly into the reaction flask. Weigh onto a disposable weighing boat or parchment paper.
-
Transfer: Use a wide-mouth funnel to transfer the solid into the reaction vessel.
-
Immediate Decon: Immediately wipe the balance area with a solvent-dampened wipe (Acetone or Ethanol) and dispose of the wipe as hazardous waste.
Phase 2: Solubilization & Reaction
-
Solvent Choice: When dissolving, add solvent slowly. Hydrazides can be exothermic upon dissolution in certain acidic media.
-
Incompatibility Check: CRITICAL: Ensure no oxidizing agents (Peroxides, Permanganates, Bleach) are present in the same hood. Hydrazides react violently with oxidizers, potentially releasing toxic nitrogen gases or igniting.
Phase 3: Emergency Spill Response
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible).[1]
-
Decontamination: Wash the area with a dilute soap solution, followed by water.
Waste Disposal & Decontamination
Proper disposal is vital to prevent downstream reactions in waste drums.
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Chemical Solid | Double-bag in clear polyethylene. Label: "Contains Hydrazide & Sulfur - Flammable." |
| Liquid Waste | Organic Solvent Waste | Do NOT mix with Oxidizing Acid Waste. Segregate into "Non-Halogenated" or "Halogenated" streams based on the solvent used. |
| Sharps/Glass | Contaminated Sharps | Rinse gross residue into liquid waste before placing in the sharps container. |
Destruction Method (Reference Only): For large-scale decommissioning, incineration with a secondary combustion chamber and scrubber is required to handle the SOx (Sulfur Oxides) and NOx (Nitrogen Oxides) generated.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2][3] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). United States Department of Labor. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]
-
PubChem. (n.d.). Compound Summary: Hydrazide Derivatives Toxicity Profile. National Library of Medicine. [Link]
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- 1. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Prudent Practices for Handling Hazardous Chemicals in Laboratories - National Research Council (U.S.). Committee on Hazardous Substances in the Laboratory - Google Books [books.google.com]
- 3. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
